molecular formula C10H14N2O5S B1234525 1-(4'-Thio-beta-ribofuranosyl)thymine CAS No. 6741-71-5

1-(4'-Thio-beta-ribofuranosyl)thymine

Cat. No.: B1234525
CAS No.: 6741-71-5
M. Wt: 274.3 g/mol
InChI Key: CKHFVQVATAWGSH-JXOAFFINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4'-Thio-beta-ribofuranosyl)thymine is a synthetic nucleoside analog belonging to the class of 4'-thionucleosides, where the furanose ring oxygen is replaced with sulfur . This modification is known to impart significant metabolic stability to the molecule, making it a subject of interest in medicinal chemistry and oncology research . Like other 4'-thio analogs, this compound is primarily investigated for its potential broad antitumor activity . The anticancer mechanism of such purine and pyrimidine nucleoside analogues typically relies on the inhibition of DNA synthesis and the induction of apoptosis in target cells . Preclinical studies on closely related compounds, such as 4'-thio-araC (T-araC), have demonstrated excellent activity against a broad spectrum of human solid tumors and leukemia/lymphoma models, establishing a strong rationale for the investigation of 4'-thionucleosides as potential chemotherapeutic agents . The research value of 1-(4'-Thio-beta-ribofuranosyl)thymine lies in its utility as a stable chemical tool for studying nucleoside metabolism and for exploring new pathways in cancer therapy development. This product is intended For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O5S/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHFVQVATAWGSH-JXOAFFINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(S2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](S2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50217762
Record name 1-(4'-Thio-beta-ribofuranosyl)thymine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50217762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6741-71-5
Record name 1-(4'-Thio-beta-ribofuranosyl)thymine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006741715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4'-Thio-beta-ribofuranosyl)thymine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50217762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structure and properties of 1-(4'-Thio-beta-ribofuranosyl)thymine

Author: BenchChem Technical Support Team. Date: February 2026

Title: The 4'-Thio-Ribonucleoside Scaffold: Technical Analysis of 1-(4'-Thio-beta-ribofuranosyl)thymine

Executive Summary

1-(4'-Thio-beta-ribofuranosyl)thymine (4'-thio-rT) is a synthetic nucleoside analog where the furanose ring oxygen is replaced by a sulfur atom. Unlike its 2'-deoxy counterpart (4'-thiothymidine/4DST), which is a potent antiviral and anticancer agent, 4'-thio-rT serves primarily as a high-value structural modifier in RNA therapeutics (siRNA and aptamers).

The substitution of oxygen with sulfur (4'-S) fundamentally alters the sugar's ring pucker, locking it into a C3'-endo ("North") conformation. This modification imparts exceptional nuclease resistance and enhances the thermal stability of RNA duplexes, making it a critical tool for overcoming the in vivo instability of RNA drugs.

Structural Chemistry & Conformational Dynamics

The defining feature of 4'-thio-rT is the steric and electronic influence of the sulfur atom on the ribofuranose ring.

The Sulfur Effect: C3'-endo Hyper-Constraint

In natural RNA, ribose exists in equilibrium but favors the C3'-endo (North) pucker, which drives A-form helix formation. The 4'-sulfur atom, being larger (van der Waals radius 1.80 Å vs. 1.52 Å for oxygen) and less electronegative, exacerbates this preference due to the anomeric effect and steric repulsion between the sulfur lone pairs and the 2'-hydroxyl group.

  • Consequence: 4'-thio-rT is "hyper-Northern." When incorporated into RNA strands, it pre-organizes the backbone into an A-type geometry, reducing the entropic penalty of duplex formation.

  • Comparison:

    • Natural rT: C3'-endo preferred, but flexible.

    • 4'-thio-rT: Rigid C3'-endo.

    • 4'-thio-dT (Deoxy): Flexible, often adopts C2'-endo (South), mimicking B-DNA.

Lipophilicity and Solvation

The 4'-sulfur substitution increases the lipophilicity of the nucleoside (LogP increases by ~0.5–1.0 unit compared to the oxo-congener). This enhances membrane permeability—a major bottleneck for oligonucleotide therapeutics—while reducing hydration in the minor groove, further stabilizing duplex formation.

Synthetic Pathways: The Pummerer Rearrangement Protocol

The synthesis of 4'-thionucleosides is synthetically demanding. The "Matsuda Protocol," utilizing the Pummerer rearrangement, is the industry standard for ensuring stereochemical control (beta-anomer selectivity).

Synthesis Logic

Direct glycosylation of 4-thiosugars often yields mixtures of alpha/beta anomers. The Pummerer rearrangement of a sulfoxide intermediate allows for the generation of a thionium ion in situ, which is attacked by the silylated base (thymine) to yield the beta-anomer exclusively.

SynthesisPathway Figure 1: The Matsuda Pummerer Rearrangement Route for 4'-Thio-rT Synthesis Start D-Ribose / L-Lyxose Step1 4-Thiosugar Formation (Na2S displacement) Start->Step1 Ring Opening/Closure Step2 Sulfoxide Oxidation (NaIO4) Step1->Step2 Oxidation Step3 Pummerer Rearrangement (TMSOTf, Silylated Thymine) Step2->Step3 Pummerer Reaction End 1-(4'-Thio-beta-ribofuranosyl)thymine (Protected) Step3->End Glycosylation (Beta-selective)

Physicochemical & Biological Properties

The utility of 4'-thio-rT is defined by its ability to stabilize RNA structures without disrupting biological processing (e.g., by RISC machinery).

Thermal Stability (Tm) Data

Incorporating 4'-thio-rT into RNA oligonucleotides significantly increases the melting temperature (Tm) of duplexes.

Duplex TypeModification

Tm per Modification
Structural Rationale
RNA:RNA 4'-thio-rT+1.0 to +2.0 °CPre-organized A-form geometry reduces entropy loss upon hybridization.
RNA:DNA 4'-thio-rT+0.5 to +1.5 °CStabilizes the RNA strand in the hybrid.
siRNA 4'-thio-rTVariableMaintains silencing activity if placed outside the seed region; enhances serum stability.
Nuclease Resistance

The 4'-sulfur atom renders the adjacent phosphodiester bond highly resistant to nucleolytic cleavage.

  • Mechanism: The larger sulfur atom alters the geometry of the 3'-phosphate, preventing the in-line attack mechanism required by many ribonucleases (RNases).

  • Half-life: Oligonucleotides containing 4'-thio-rT show half-lives in human serum extended from minutes (unmodified) to hours/days.

Experimental Protocol: Solid-Phase Synthesis Incorporation

While the monomer synthesis is chemical, the application usually involves incorporating the phosphoramidite of 4'-thio-rT into RNA strands.

Objective: Synthesis of a modified RNA oligonucleotide containing 4'-thio-rT.

Prerequisites:

  • 4'-thio-rT phosphoramidite (5'-DMTr-2'-O-TBDMS-4'-thio-rT-3'-CEP).

  • Automated DNA/RNA Synthesizer.

  • Anhydrous Acetonitrile (<10 ppm H2O).

Protocol:

  • Preparation: Dissolve the 4'-thio-rT phosphoramidite in anhydrous acetonitrile to a concentration of 0.1 M. Note: 4'-thionucleosides are slightly less soluble than standard phosphoramidites; ensure complete dissolution.

  • Coupling:

    • Set coupling time to 6–10 minutes (standard RNA is 3–5 mins). The steric bulk of the sulfur atom slightly retards the coupling efficiency.

    • Activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).

  • Oxidation: Standard Iodine/Water/Pyridine. Caution: Sulfur is prone to oxidation, but the 4'-thio ether is relatively stable under standard iodine oxidation conditions used for P(III) to P(V) conversion.

  • Capping: Standard Acetic Anhydride/N-Methylimidazole.

  • Deprotection (Critical Step):

    • Base Deprotection: Treat with Ethanolic Ammonia:Methylamine (AMA) at 65°C for 10 minutes OR NH4OH/EtOH (3:1) at 55°C for 16 hours.

    • 2'-Silyl Removal: Treat with TEA·3HF (Triethylamine trihydrofluoride) for 24 hours. Do not use TBAF if possible, as it can be difficult to desalt completely.

  • Purification: IE-HPLC or PAGE. 4'-thio-modified RNAs typically elute later than controls due to increased lipophilicity.

Applications in Drug Development

siRNA Optimization

Small Interfering RNA (siRNA) drugs often fail due to rapid degradation or off-target effects. 4'-thio-rT is a "stealth" modification.

  • Seed Region Compatibility: Unlike LNA (Locked Nucleic Acid), which is too rigid for the seed region (positions 2-8) of siRNA, 4'-thio-rT can often be tolerated in the seed region because it mimics natural RNA geometry while providing protection.

  • RISC Loading: The 4'-thio modification does not interfere with the loading of the siRNA guide strand into the RNA-induced silencing complex (RISC).

Aptamers (Spiegelmers)

While Spiegelmers use L-ribose, 4'-thio-D-ribose aptamers are emerging as a hybrid class offering high affinity (due to rigid structure) and high stability.

Applications Figure 2: Therapeutic and Research Applications of 4'-Thio-rT Substrate 1-(4'-Thio-beta-ribofuranosyl)thymine siRNA siRNA Therapeutics (Enhanced Stability) Substrate->siRNA Incorporate into Passenger/Guide Strand Aptamers RNA Aptamers (High Affinity Binding) Substrate->Aptamers SELEX Library Generation Probes Structural Probes (X-ray Crystallography) Substrate->Probes Anomalous Scattering (Sulfur Phasing)

References

  • Matsuda, A., et al. (2000). "The stereoselective synthesis of 4'-beta-thioribonucleosides via the Pummerer reaction."[1][2] Journal of the American Chemical Society.[1]

  • Hoshika, S., et al. (2004). "Synthesis and physical properties of 4'-thioRNA: a new class of RNA analogues." Nucleic Acids Research.[3][4][5]

  • Minakawa, N., & Matsuda, A. (2014).[2] "Practical synthesis of 4'-thioribonucleosides starting from D-ribose." Current Protocols in Nucleic Acid Chemistry.

  • PubChem. "1-(4'-Thio-beta-ribofuranosyl)thymine (Compound)."[6] National Library of Medicine.

  • Watts, J. K., & Corey, D. R. (2012). "Silencing disease: mechanism and therapeutic potential of RNA interference." Journal of Pathology. (Context on chemical modifications including 4'-thio).

Sources

An In-depth Technical Guide to the Mechanism of Action of 4'-Thiothymidine in DNA Replication

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Tool for Probing DNA Replication and Interactions

4'-Thiothymidine (4'-S-dT) is a synthetic analog of the natural deoxynucleoside, thymidine, in which the oxygen atom at the 4' position of the deoxyribose sugar is replaced by a sulfur atom. This seemingly subtle modification imparts unique chemical and biological properties to the molecule, making it an invaluable tool for researchers in molecular biology, drug development, and chemical biology. Initially explored for its potential as an antiviral and anticancer agent, 4'-thiothymidine has found a prominent role as a photo-crosslinking agent to study DNA-protein interactions and as a probe for DNA polymerase kinetics and DNA structure.[1][2] This guide provides a comprehensive technical overview of the mechanism of action of 4'-thiothymidine in DNA replication, from its cellular uptake and metabolism to its interaction with DNA polymerases and its impact on the structure of the DNA duplex.

Cellular Uptake and Metabolic Activation: The Journey to the Replication Fork

For 4'-thiothymidine to exert its effects on DNA replication, it must first be transported into the cell and then converted into its active triphosphate form, 4'-thiothymidine triphosphate (4'-S-dTTP).

Transport into the Cell

Studies in human adenocarcinoma cell lines have shown that 4'-thiothymidine is transported into cells via the same equilibrative nucleoside transporters (ENTs) that are responsible for the uptake of natural nucleosides like thymidine.[3] This is evidenced by the significant reduction in 4'-thiothymidine uptake in the presence of NBMPR (nitrobenzylmercaptopurine ribonucleoside), a potent inhibitor of ENTs.[3] The uptake of 4'-thiothymidine is biphasic, with an initial rapid phase followed by a slower, sustained uptake.[4] However, the overall uptake rate of 4'-thiothymidine is approximately one-tenth that of natural thymidine.[4]

Phosphorylation to the Active Triphosphate Form

Once inside the cell, 4'-thiothymidine undergoes a three-step phosphorylation cascade to become 4'-thiothymidine triphosphate (4'-S-dTTP), the form that can be recognized by DNA polymerases. This process is catalyzed by cellular kinases:

  • Thymidine Kinase (TK): The first phosphorylation step, converting 4'-thiothymidine to 4'-thiothymidine monophosphate (4'-S-dTMP), is the rate-limiting step in the activation pathway.[5]

  • Thymidylate Kinase (TMPK): 4'-S-dTMP is then phosphorylated to 4'-thiothymidine diphosphate (4'-S-dTDP).

  • Nucleoside Diphosphate Kinase (NDPK): Finally, 4'-S-dTDP is converted to the active 4'-thiothymidine triphosphate (4'-S-dTTP).

Crucially, the overall metabolism of 4'-thiothymidine is significantly slower than that of thymidine.[6] This slower conversion to the triphosphate form, particularly the initial phosphorylation step, is a key factor influencing its subsequent incorporation into DNA.

Cellular_Activation_of_4_Thiothymidine cluster_outside Extracellular Space cluster_inside Intracellular Space 4S_dT_out 4'-Thiothymidine 4S_dT_in 4'-Thiothymidine 4S_dT_out->4S_dT_in Equilibrative Nucleoside Transporter (ENT) 4S_dTMP 4'-S-dTMP 4S_dT_in->4S_dTMP Thymidine Kinase (TK) (Rate-limiting) 4S_dTDP 4'-S-dTDP 4S_dTMP->4S_dTDP Thymidylate Kinase (TMPK) 4S_dTTP 4'-S-dTTP (Active) 4S_dTDP->4S_dTTP Nucleoside Diphosphate Kinase (NDPK) DNA DNA Replication 4S_dTTP->DNA DNA Polymerase Polymerase_Interaction cluster_polymerase DNA Polymerase Active Site E_DNA E•DNA E_DNA_4SdTTP E•DNA•4'-S-dTTP E_DNA->E_DNA_4SdTTP Binding (Kd) E_DNA_incorp E•DNA(n+1)•PPi E_DNA_4SdTTP->E_DNA_incorp Incorporation (kpol) E_DNA_n1 E•DNA(n+1) E_DNA_incorp->E_DNA_n1 PPi release PPi_out PPi E_DNA_incorp->PPi_out Primer_Template Primer-Template DNA E_DNA_n1->Primer_Template Translocation 4S_dTTP_in 4'-S-dTTP 4S_dTTP_in->E_DNA_4SdTTP Primer_Template->E_DNA

Figure 2: Kinetic scheme for the incorporation of 4'-S-dTTP by DNA polymerase.

Impact on DNA Structure and Stability: A Subtle Perturbation

Once incorporated into the growing DNA strand, 4'-thiothymidine can influence the local structure and stability of the DNA double helix.

Conformational Effects

The substitution of oxygen with the larger sulfur atom at the 4' position can alter the pucker of the deoxyribose sugar ring. Sugar pucker is a critical determinant of the overall conformation of the DNA helix, influencing the distance between adjacent phosphate groups and the orientation of the base. [7]While detailed structural studies of DNA containing 4'-thiothymidine are limited, it is predicted that the 4'-thio modification can influence the equilibrium between the C2'-endo (B-form DNA) and C3'-endo (A-form DNA) conformations. [8][9]

Hydrogen Bonding and Helix Stability

Resonance Raman spectroscopy studies on oligonucleotides containing 4'-thiothymidine have provided insights into its effect on hydrogen bonding. When paired with adenine, the C=S bond of 4-thiothymine participates in a Watson-Crick hydrogen bond with the 6-NH2 group of adenine. However, upon binding of the DNA to the EcoRV restriction endonuclease, a shift in the C=S stretching frequency indicates a weakening of this hydrogen bond. [4]This suggests that the presence of 4'-thiothymidine can make the DNA duplex more susceptible to local conformational changes upon protein binding. Despite this, the overall thermal stability of DNA duplexes is not significantly destabilized by the presence of 4'-thiothymidine. [10]

The Question of Chain Termination: An Inefficient Terminator

A crucial aspect of the mechanism of action of many nucleoside analogs, such as azidothymidine (AZT), is their ability to act as chain terminators of DNA synthesis. [11]This occurs because they lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond.

4'-Thiothymidine, however, possesses a normal 3'-hydroxyl group. Therefore, it is not an obligate chain terminator. Its high incorporation efficiency by several DNA polymerases further supports the notion that it does not immediately halt DNA synthesis. However, the altered sugar conformation and the potential for subtle distortions in the primer-template terminus after its incorporation could lead to a reduced efficiency of the subsequent nucleotide addition. Studies on the efficiency of DNA elongation after the incorporation of 4'-thiothymidine are needed to definitively quantify its potential for causing polymerase stalling or dissociation. While not a potent chain terminator in the classical sense, any delay in the subsequent incorporation step could contribute to an overall inhibitory effect on DNA replication, particularly at high concentrations of 4'-S-dTTP.

Applications in Research: Leveraging the Unique Properties of 4'-Thiothymidine

The distinct properties of 4'-thiothymidine have been exploited in several powerful research applications.

Photo-Affinity Labeling and Crosslinking

4'-Thiothymidine is a highly effective "zero-length" photo-crosslinking agent. [1]The thiocarbonyl group in the 4-thiothymine base absorbs light at a longer wavelength (around 330-360 nm) compared to natural DNA bases. [12]Upon irradiation with UV light at this specific wavelength, the excited thiocarbonyl group can form a covalent bond with amino acid residues of a protein that are in close proximity. This allows for the "trapping" and subsequent identification of DNA-binding proteins. Because no spacer arm is involved, this technique provides high-resolution information about the DNA-protein interface. [1]

Continuous Spectrophotometric Assay for DNA Polymerase Activity

The incorporation of 4'-thiothymidine monophosphate into a nucleic acid duplex is accompanied by a significant change in its UV absorbance at 340 nm (Δε = -9770 M⁻¹cm⁻¹). [13]This spectral change provides a convenient and continuous method to monitor the progress of a DNA polymerase reaction in real-time, eliminating the need for more cumbersome methods like those involving radioisotopes.

Experimental Protocols

Protocol 1: Continuous Spectrophotometric Assay for DNA Polymerase Activity

This protocol allows for the real-time monitoring of DNA polymerase activity by measuring the decrease in absorbance at 340 nm as 4'-S-dTTP is incorporated into a DNA primer-template.

Materials:

  • Purified DNA polymerase (e.g., Klenow fragment)

  • Primer-template DNA with a poly(dA) template overhang

  • 4'-Thiothymidine triphosphate (4'-S-dTTP) solution

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • UV-transparent cuvettes

  • Spectrophotometer capable of measuring absorbance at 340 nm over time

Procedure:

  • Prepare a reaction mixture in a UV-transparent cuvette containing the reaction buffer, primer-template DNA (e.g., at a final concentration of 1 µM), and 4'-S-dTTP (e.g., at a final concentration of 50 µM).

  • Place the cuvette in the spectrophotometer and allow the temperature to equilibrate (e.g., to 25°C).

  • Initiate the reaction by adding a known amount of DNA polymerase to the cuvette and mix gently.

  • Immediately start recording the absorbance at 340 nm at regular time intervals (e.g., every 10 seconds) for a desired duration (e.g., 10-15 minutes).

  • The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

  • The rate of 4'-S-dTMP incorporation can be calculated using the Beer-Lambert law and the known change in molar extinction coefficient (Δε = -9770 M⁻¹cm⁻¹).

Protocol 2: Photo-Affinity Labeling of DNA-Binding Proteins

This protocol describes a general workflow for using an oligonucleotide containing 4'-thiothymidine to identify interacting proteins.

Materials:

  • Oligonucleotide probe containing 4'-thiothymidine at a specific position (and often a biotin tag for enrichment).

  • Cell lysate or purified protein of interest.

  • Binding buffer (specific to the protein-DNA interaction being studied).

  • UV lamp with an output at 350-366 nm.

  • Streptavidin-coated magnetic beads.

  • Wash buffers.

  • SDS-PAGE gels and associated reagents for protein analysis.

  • Mass spectrometer for protein identification.

Procedure:

  • Binding Reaction: Incubate the 4'-thiothymidine-containing oligonucleotide probe with the cell lysate or purified protein in the binding buffer to allow the formation of the DNA-protein complex.

  • UV Crosslinking: Irradiate the mixture with UV light at 350-366 nm on ice for a predetermined time (e.g., 15-60 minutes) to induce covalent crosslinking between the 4'-thiothymidine and the bound protein. [14]3. Enrichment of Crosslinked Complexes: If the probe is biotinylated, add streptavidin-coated magnetic beads to the mixture and incubate to capture the DNA-protein complexes.

  • Washing: Wash the beads several times with appropriate wash buffers to remove non-specifically bound proteins.

  • Elution and Analysis: Elute the crosslinked proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer).

  • Protein Identification: Separate the eluted proteins by SDS-PAGE. The crosslinked protein can be visualized (e.g., by silver staining or autoradiography if the probe is radiolabeled) and the corresponding band can be excised and analyzed by mass spectrometry to identify the protein.

Conclusion and Future Perspectives

4'-Thiothymidine stands out as a versatile molecular tool with a well-defined mechanism of action in the context of DNA replication. Its efficient uptake and phosphorylation, followed by its effective incorporation by DNA polymerases, make it a valuable substrate analog for studying the kinetics and fidelity of DNA synthesis. While not a potent chain terminator, its presence in DNA can subtly alter the duplex structure and its interaction with proteins. The unique photochemical properties of 4'-thiothymidine have cemented its importance in the field of photo-crosslinking for mapping DNA-protein interactions with high precision.

Future research will likely focus on several key areas. A more comprehensive analysis of the kinetic parameters of 4'-S-dTTP incorporation by a wider range of human DNA polymerases, including those involved in DNA repair, will provide a more complete picture of its cellular effects. High-resolution structural studies, such as NMR spectroscopy and X-ray crystallography, of DNA duplexes containing 4'-thiothymidine are needed to fully elucidate its impact on DNA conformation. Furthermore, exploring the efficiency of DNA elongation after the incorporation of 4'-thiothymidine will definitively clarify its role, if any, in causing polymerase pausing. The continued application and refinement of 4'-thiothymidine-based photo-crosslinking techniques, coupled with advanced mass spectrometry, will undoubtedly lead to new discoveries in the intricate world of DNA-protein interactions.

References

  • Preparation of Oligoribonucleotides Containing 4-Thiouridine Using Fpmp Chemistry. Photo-Crosslinking to RNA Binding Proteins Using 350 nm Irradiation. Nucleic Acids Research. [Link]

  • Template-directed photoligation of oligodeoxyribonucleotides via 4-thiothymidine. Nucleic Acids Research. [Link]

  • Pre-steady-state kinetic studies of the fidelity and mechanism of polymerization catalyzed by truncated human DNA polymerase lambda. PubMed. [Link]

  • Influence of Sugar Modifications on the Nucleoside Conformation and Oligonucleotide Stability: A Critical Review. ResearchGate. [Link]

  • Pre-Steady-State Kinetic Analysis of Processive DNA Replication Including Complete Characterization of an Exonuclease-Deficient. [Link]

  • Incorporation of 4-thiothymidine into DNA by the Klenow fragment and HIV-1 reverse transcriptase. PubMed. [Link]

  • Pre-steady-state kinetic studies of the fidelity of human DNA polymerase mu. PubMed. [Link]

  • (PDF) Template-directed photoligation of oligodeoxyribonucleotides via 4-thiothymidine. [Link]

  • In Vitro Analysis of Transport and Metabolism of 4'-Thiothymidine in Human Tumor Cells. [Link]

  • Zidovudine Inhibits Thymidine Phosphorylation in the Isolated Perfused Rat Heart. PMC. [Link]

  • NMR and UV Studies of 4-Thio-2′-deoxyuridine and Its Derivatives. PMC. [Link]

  • Enhanced Base Pairing and Replication Efficiency of Thiothymidines, Expanded-size Variants of Thymidine. PMC. [Link]

  • In Vitro Analysis of Transport and Metabolism of 4'-Thiothymidine in Human Tumor Cells. [Link]

  • Photoactivatable oligonucleotide probes to trap single-stranded DNA binding proteins: Updating the potential of 4-thiothymidine from a comparative study. PubMed. [Link]

  • Structural dynamics of therapeutic nucleic acids with phosphorothioate backbone modifications. NAR Genomics and Bioinformatics. [Link]

  • Pre-Steady-State Kinetic Analysis of Single-Nucleotide Incorporation by DNA Polymerases. PMC. [Link]

  • Resolving Conflicting Crystallographic and NMR Models for Solution-State DNA with Solution X-ray Diffraction. [Link]

  • In Vitro Analysis of Transport and Metabolism of 4'-thiothymidine in Human Tumor Cells. PubMed. [Link]

  • Dihydrothymidine and thymidine glycol triphosphates as substrates for DNA polymerases: differential recognition of thymine C5-C6 bond saturation and sequence specificity of incorporation. PMC. [Link]

  • Probing the active site tightness of DNA polymerase in subangstrom increments. PMC. [Link]

  • Enzymatic synthesis of DNA with 4-thio-thymidine triphosphate as substitute for dTTP. [Link]

  • AZT – mechanism of action and organic synthesis. The Science Snail. [Link]

  • Beta-L-thymidine 5'-triphosphate analogs as DNA polymerase substrates. National Genomics Data Center (CNCB-NGDC). [Link]

  • Glen Report 8.24: Transcription Terminator, 2-Thio- and 4-Thio-Thymidine. Glen Research. [Link]

  • Influence of Sugar Modifications on the Nucleoside Conformation and Oligonucleotide Stability: A Critical Review. PubMed. [Link]

  • Kinetic Mechanism of DNA Polymerases: Contributions of Conformational Dynamics and a Third Divalent Metal Ion. [Link]

  • Glen Report 35-16: Technical Note — Sugar Conformations and Modifications. Glen Research. [Link]

  • Impact of modified ribose sugars on nucleic acid conformation and function. [Link]

  • Franklin's X-Ray Crystallography. [Link]

  • Zidovudine inhibits thymidine phosphorylation in the isolated perfused rat heart. PubMed. [Link]

  • X-Ray Crystallographic Studies of DNA | Biochemistry. Biology Discussion. [Link]

  • Dihydrothymidine and thymidine glycol triphosphates as substrates for DNA polymerases: differential recognition of thymine C5-C6 bond saturation and sequence specificity of incorporation. PubMed. [Link]

  • A Comparative Study for Incorporation of 8-oxo-dATP in DNA by Human DNA Polymerases. Preprints.org. [Link]

  • PROTOCOL: SPECTROPHOTOMETRIC DETERMINATION OF DNA QUANTITY AND PURITY. [Link]

  • Incorporation of 4-thiothymidine into DNA by the Klenow fragment and HIV-1 reverse transcriptase. Request PDF. [Link]

  • Highly Efficient DNA Synthesis by the Phage ϕ 29 DNA Polymerase. ResearchGate. [Link]

  • DNA REPLICATION (2/3) - ELONGATION. YouTube. [Link]

  • Efficiency and Fidelity of Human DNA Polymerases λ and β during Gap-Filling DNA Synthesis. PMC. [Link]

  • Copyright Undertaking. PolyU Electronic Theses. [Link]

  • DNA Quantitation Using a Spectrophotometer. YouTube. [Link]

  • How To Perform DNA Quantitation Using a Spectrophotometer. YouTube. [Link]

Sources

The Chemical Biology of Sulfur-Substituted Ribofuranosyl Rings: A Technical Guide for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic substitution of oxygen with sulfur within the ribofuranosyl ring of nucleosides has emerged as a powerful tool in chemical biology and drug development. This guide provides a comprehensive technical overview of the chemical biology of sulfur-substituted ribofuranosyl rings, with a particular focus on 4'-thionucleosides and other key thio-analogs. We will delve into the synthetic strategies for accessing these novel chemotypes, explore the profound impact of sulfur incorporation on the conformational dynamics and stability of the sugar moiety, and survey the diverse biological activities and therapeutic applications of these modified nucleosides. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to facilitate the exploration and application of this fascinating class of molecules.

Introduction: The Rationale for Sulfur Substitution

The ribofuranose ring is a cornerstone of the structure of RNA and a key component of many biologically active nucleoside analogs. The replacement of the endocyclic furanose oxygen (O4') or other hydroxyl groups with a sulfur atom introduces significant perturbations to the electronic and steric properties of the nucleoside. This bioisosteric substitution has been shown to impart a range of desirable pharmacological properties, including enhanced metabolic stability, altered conformational preferences that can favor binding to target enzymes or nucleic acid sequences, and novel biological activities.[1][2]

The primary motivations for investigating sulfur-substituted ribofuranosyl rings include:

  • Modulation of Glycosidic Bond Stability: The thiohemiaminal linkage in 4'-thionucleosides exhibits altered stability towards acidic and enzymatic hydrolysis compared to the native oxo-hemiaminal bond, which can impact the pharmacokinetic profile of nucleoside-based drugs.[2]

  • Conformational Control: The larger atomic radius and different bond lengths and angles of sulfur compared to oxygen significantly influence the pucker of the furanose ring.[1][2] This can pre-organize the nucleoside into a specific conformation (e.g., North or South) that may be optimal for biological activity.

  • Enhanced Nuclease Resistance: Oligonucleotides incorporating 4'-thionucleosides have demonstrated increased resistance to degradation by cellular nucleases, a critical attribute for antisense and siRNA therapeutics.[3]

  • Novel Biological Activities: Sulfur-containing nucleosides have shown a broad spectrum of biological activities, including antiviral, anticancer, and immunomodulatory effects.[4][5][6][7]

This guide will systematically explore these aspects, providing both the theoretical underpinnings and practical considerations for working with these powerful molecular tools.

Synthetic Strategies for Accessing Sulfur-Substituted Ribofuranosyl Rings

The synthesis of sulfur-substituted nucleosides presents unique challenges and has been the subject of extensive research.[3][6][8] The two primary approaches involve either the synthesis of a pre-formed thiosugar donor that is subsequently coupled to a nucleobase, or the modification of a pre-existing nucleoside.

Synthesis of Thiosugar Precursors

A common and versatile strategy involves the multi-step synthesis of a protected 4-thioribofuranose derivative, which can then be used in glycosylation reactions with various nucleobases.

Key Experimental Protocol: Synthesis of a 1-O-Acetyl-2,3,5-tri-O-benzoyl-4-thio-D-ribofuranose Donor

This protocol is a representative example of the synthesis of a key thiosugar intermediate.

Step 1: Thioacetate Displacement on a Trifluroromethanesulfonyl Precursor

  • Rationale: Introduction of the sulfur atom at the 4'-position is often achieved via nucleophilic displacement of a good leaving group, such as a triflate, with a sulfur nucleophile.

  • Procedure: A suitably protected ribofuranoside with a leaving group at the 4'-position is dissolved in an appropriate aprotic solvent (e.g., DMF). Potassium thioacetate is added, and the reaction is stirred at room temperature until TLC analysis indicates complete consumption of the starting material.

Step 2: Deprotection and Ring Closure

  • Rationale: Removal of the protecting groups and subsequent intramolecular cyclization leads to the formation of the 4-thiofuranose ring.

  • Procedure: The crude product from Step 1 is treated with a base (e.g., sodium methoxide in methanol) to remove the acetyl group and facilitate ring closure.

Step 3: Per-O-benzoylation and Acetylation

  • Rationale: Protection of the hydroxyl groups with benzoyl groups enhances stability and solubility, while the anomeric acetate acts as a leaving group in the subsequent glycosylation step.

  • Procedure: The 4-thioribofuranose is treated with benzoyl chloride in pyridine to protect the hydroxyl groups. Subsequent treatment with acetic anhydride in the presence of a Lewis acid catalyst introduces the anomeric acetate.

Logical Relationship: Synthesis of a 4'-Thionucleoside

G Start Protected Ribofuranoside Step1 Thioacetate Displacement Start->Step1 Step2 Deprotection & Ring Closure Step1->Step2 Thiosugar 4-Thioribofuranose Step2->Thiosugar Step3 Protection & Acetylation Thiosugar->Step3 Thiosugar_Donor Activated Thiosugar Donor Step3->Thiosugar_Donor Glycosylation Lewis Acid Catalyzed Glycosylation Thiosugar_Donor->Glycosylation Nucleobase Silylated Nucleobase Nucleobase->Glycosylation Thionucleoside Protected 4'-Thionucleoside Glycosylation->Thionucleoside Deprotection Final Deprotection Thionucleoside->Deprotection Final_Product 4'-Thionucleoside Analog Deprotection->Final_Product

Caption: Workflow for the synthesis of 4'-thionucleosides.

Ring Expansion and Rearrangement Strategies

Alternative synthetic routes leverage ring expansion reactions of smaller sulfur-containing heterocycles or rearrangements of existing sugar scaffolds to construct the thioribofuranosyl ring.[9][10] These methods can offer more convergent and efficient pathways to certain thiosugar derivatives.

Enzymatic Synthesis and Modification

Biocatalysis is emerging as a powerful tool for the synthesis and modification of thionucleosides.[11] Engineered enzymes, such as nucleoside phosphorylases, can be used for the direct glycosylation of thiosugars with nucleobases, often with high stereoselectivity. Furthermore, polymerases have been developed that can incorporate 4'-thionucleoside triphosphates into DNA and RNA, enabling the site-specific introduction of these modifications into oligonucleotides.[12][13]

Key Experimental Protocol: Enzymatic Incorporation of a 4'-Thionucleoside Triphosphate into RNA

Step 1: Synthesis of the 4'-Thionucleoside Triphosphate

  • Rationale: The 5'-triphosphate is the active substrate for polymerases.

  • Procedure: The 4'-thionucleoside is chemically phosphorylated at the 5'-hydroxyl group, typically using a multi-step procedure involving initial monophosphorylation followed by conversion to the triphosphate.

Step 2: In Vitro Transcription with an Engineered Polymerase

  • Rationale: Wild-type polymerases may not efficiently accept bulky or modified substrates. Engineered polymerases with altered active sites can exhibit enhanced promiscuity.

  • Procedure: An in vitro transcription reaction is set up containing a DNA template, the engineered polymerase (e.g., a modified T7 RNA polymerase), the four standard ribonucleoside triphosphates, and the desired 4'-thionucleoside triphosphate. The reaction is incubated at the optimal temperature for the polymerase.

Step 3: Purification and Analysis of the Modified RNA

  • Rationale: The resulting RNA transcript will contain the 4'-thionucleoside at the desired positions.

  • Procedure: The RNA is purified from the reaction mixture using standard techniques such as denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC. The incorporation of the modified nucleotide can be confirmed by mass spectrometry.

Conformational Analysis and Structural Impact of Sulfur Substitution

The substitution of oxygen with sulfur has a profound impact on the conformational preferences of the ribofuranosyl ring.[14][15][16][17] This is primarily due to the larger van der Waals radius of sulfur and the longer C-S bonds compared to C-O bonds, which alters the torsional strain within the five-membered ring.

Key Concepts in Conformational Analysis:

  • Pseudorotation: The conformation of the furanose ring is described by a pseudorotational cycle, with the two most common puckering modes being the C3'-endo (North) and C2'-endo (South) conformations.

  • Dihedral Angles: The relative orientation of substituents on the ring is defined by dihedral angles, which are influenced by the ring pucker.

  • Steric and Torsional Strain: The stability of a given conformation is determined by a balance of steric interactions between substituents and torsional strain arising from eclipsing interactions along the C-C bonds of the ring.[14]

Impact of 4'-Thio Substitution:

  • Shift in Pucker Preference: The introduction of a sulfur atom at the 4'-position generally favors a C3'-endo (North) conformation. This is in contrast to the more flexible nature of the native ribofuranose ring, which can readily interconvert between North and South puckers. This conformational rigidity can have significant implications for the biological activity of the nucleoside.[1]

  • Alteration of Glycosidic Torsion Angle: The preferred ring pucker influences the orientation of the nucleobase relative to the sugar, which is described by the glycosidic torsion angle (χ). A North conformation typically correlates with an anti orientation of the base, which is the standard conformation found in B-form DNA and A-form RNA.

Quantitative Data on Conformational Preferences

NucleosidePredominant PuckerGlycosidic Torsion Angle (χ)Reference
UridineC2'-endo / C3'-endo equilibriumanti[1]
4'-ThiouridineC3'-endo (North)anti[1]
2'-DeoxyadenosineC2'-endo (South)anti[3]
2'-Deoxy-4'-thioadenosineC3'-endo (North)anti[3]

Biological Activities and Therapeutic Applications

The unique structural and chemical properties of sulfur-substituted ribofuranosides have led to the discovery of a wide range of biological activities, making them promising candidates for drug development.[5][6][18][19][20][21]

Antiviral Activity

Many 4'-thionucleosides have demonstrated potent activity against a variety of viruses, including HIV, HBV, and HCV.[1] The mechanism of action often involves the intracellular conversion of the nucleoside to its 5'-triphosphate, which can then act as either a competitive inhibitor or a chain-terminating substrate for viral polymerases.

Anticancer Activity

Sulfur-substituted nucleosides have also shown promise as anticancer agents.[4][5] Their cytotoxic effects can arise from several mechanisms, including:

  • Inhibition of DNA and RNA Synthesis: Incorporation of the modified nucleoside into nascent nucleic acid chains can lead to chain termination and the induction of apoptosis.

  • Inhibition of Key Cellular Enzymes: Some thionucleosides have been shown to inhibit enzymes involved in nucleotide metabolism, such as ribonucleotide reductase or thymidylate synthase.

  • DNA Methyltransferase Inhibition: Certain 2'-deoxy-4'-thiocytidine analogs have been identified as potent inhibitors of DNA methyltransferase 1 (DNMT1), an important target in cancer therapy.[1]

Modulation of RNA Function

The incorporation of sulfur-modified nucleosides into oligonucleotides can significantly enhance their therapeutic potential.

  • Antisense Oligonucleotides: 4'-Thio-modified antisense oligonucleotides exhibit increased nuclease resistance and high binding affinity for their target mRNA, leading to enhanced gene silencing.[3][22]

  • siRNAs: The introduction of 2-thiouridine into siRNAs can improve their thermal stability and specificity, potentially reducing off-target effects.[19][22][23]

  • Aptamers and Ribozymes: The conformational constraints imposed by sulfur substitution can be exploited to design aptamers and ribozymes with improved binding and catalytic properties.

Signaling Pathway: STING Activation by 4'-Thiomodified Cyclic Dinucleotides

G CDN 4'-Thiomodified c-di-AMP STING STING Dimerization & Translocation CDN->STING TBK1 TBK1 Recruitment & Phosphorylation STING->TBK1 IRF3 IRF3 Phosphorylation & Dimerization TBK1->IRF3 Nucleus Nuclear Translocation IRF3->Nucleus IFN Type I Interferon Gene Expression Nucleus->IFN Response Antiviral & Antitumor Immune Response IFN->Response

Caption: Enhanced immunostimulatory effect via STING activation.[24]

Future Perspectives and Conclusion

The field of sulfur-substituted ribofuranosyl rings continues to be a vibrant area of research with significant potential for further discoveries. Future efforts will likely focus on:

  • Development of more efficient and scalable synthetic methods, including chemoenzymatic approaches, to facilitate the synthesis of a wider range of analogs.[25]

  • Exploration of other positions for sulfur substitution within the ribose ring and the development of multi-substituted analogs.

  • A deeper understanding of the structure-activity relationships that govern the biological effects of these compounds, aided by computational modeling and advanced structural biology techniques.

  • The application of thionucleosides in emerging fields such as DNA-encoded libraries and the development of novel nucleic acid-based diagnostics and therapeutics.[26]

References

  • 4'-Thionucleic Acids: Chemistry, Properties, and Applications for Developing Functional Oligonucleotides. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Okamoto, I., Shohda, K., Seio, K., & Sekine, M. (2003). Synthesis and Properties of 2'-O-alkylated 2-thiouridine Derivatives and Oligonucleotides Containing 2'-O-alkylated 2-thiouridine Derivatives. Nucleic Acids Research Supplement, (3), 147–148. [Link]

  • Sulfur modification in natural RNA and therapeutic oligonucleotides. (n.d.). National Institutes of Health. Retrieved February 14, 2026, from [Link]

  • Synthesis and properties of 2'-O-methyl-2-thiouridine and oligoribonucleotides containing 2'-O-methyl-2-thiouridine. (2000). Bioorganic & Medicinal Chemistry Letters, 10(15), 1697-1700. [Link]

  • Chemical synthesis of 4′-thio and 4′-sulfinyl pyrimidine nucleoside analogues. (2022). Organic & Biomolecular Chemistry, 20(23), 4755-4759. [Link]

  • Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon. (2021). The Journal of Organic Chemistry, 86(23), 16075–16093. [Link]

  • Stabilizing contributions of sulfur-modified nucleotides: crystal structure of a DNA duplex with 2′- O -[2-(methoxy)ethyl]-2-thiothymidines. (2006). Nucleic Acids Research, 34(4), 1167–1175. [Link]

  • Biocatalytic Nucleobase Diversification of 4'-Thionucleosides and Application of Derived 5-Ethynyl-4'-thiouridine for RNA Synthesis Detection. (2024). Angewandte Chemie International Edition, e202405040. [Link]

  • Sulfur modification in natural RNA and therapeutic oligonucleotides. (2022). RSC Chemical Biology, 3(1), 29-43. [Link]

  • Syntheses of 4′-thioribonucleosides and thermodynamic stability and crystal structure of RNA oligomers with incorporated 4′-thiouridine. (2007). Nucleic Acids Research, 35(11), 3638–3647. [Link]

  • Synthesis and Biological Activity of Certain 4'-Thio-d-arabinofuranosylpurine Nucleosides. (1998). Journal of Medicinal Chemistry, 41(19), 3645–3652. [Link]

  • Nucleosides and Nucleotides. XII. Synthesis and Properties of 2'-Deoxy-2'-mercaptouridine and Its Derivatives. (1975). Chemical and Pharmaceutical Bulletin, 23(3), 529-535. [Link]

  • Synthesis and Biological Activity of Thionucleosides. (2000). Synthesis, 2000(12), 1637-1655. [Link]

  • The intriguing chemistry and biology of sulfur-containing natural products from marine microorganisms (1987–2020). (2021). Natural Product Reports, 38(12), 2266–2327. [Link]

  • Historical and current examples of thionucleosides (blue sulphur) with additional ring substituent modifications (red). (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Nucleo(s)tide metabolism as basis for drug development; the Anne Simmonds award lecture. (2020). Purinergic Signalling, 16(1), 1-12. [Link]

  • Synthesis and Biological Evaluation of Novel Thionucleosides. (2020). Molecules, 25(21), 5129. [Link]

  • Enzymatic Synthesis of Chemical Nuclease Triplex-Forming Oligonucleotides with Gene-Silencing Applications. (2022). Journal of the American Chemical Society, 144(22), 9789–9797. [Link]

  • Sulfur containing bioactive compounds and routes to their incorporation into DELs. (n.d.). Europe PMC. Retrieved February 14, 2026, from [Link]

  • Synthesis of sulfur-containing heterocycles via ring enlargement. (2018). Molecular Diversity, 22(2), 517–542. [Link]

  • Ring-Opening of 3-beta-D-ribofuranosyl-3,7,8,9-Tetrahydropyrimido [1,2-i]purin-8-ol and preparation of 2-thio- and 2-aza-adenosine derivatives. (2008). Nucleosides, Nucleotides & Nucleic Acids, 27(12), 1215–1226. [Link]

  • Reactive Sulfur Species in Biology and Medicine. (n.d.). MDPI. Retrieved February 14, 2026, from [Link]

  • Enzymatic Incorporation of Ribonucleoside. (n.d.). Amanote Research. Retrieved February 14, 2026, from [Link]

  • Scientists at IOCB Prague develop a new method for enzymatic synthesis of potential RNA therapeutics. (2024, April 24). YouTube. [Link]

  • Conformational Analysis. (2020, May 12). Chemistry LibreTexts. [Link]

  • Synthesis of sulfur-containing heterocycles via ring enlargement. (2018). Molecular Diversity, 22(2), 517–542. [Link]

  • Plant-derived sulfur containing natural products produced as a response to biotic and abiotic stresses. (2019). Journal of Applied Botany and Food Quality, 92, 94-103. [Link]

  • Replacement of oxygen with sulfur on the furanose ring of cyclic dinucleotides enhances the immunostimulatory effect via STING activation. (2021). RSC Medicinal Chemistry, 12(9), 1519–1524. [Link]

  • Sulfur incorporation into biomolecules: Recent advances. (2022). Journal of Biological Chemistry, 298(2), 101538. [Link]

  • Enzymatic Nitrogen Incorporation Using Hydroxylamine. (2023). Journal of the American Chemical Society, 145(29), 15858–15863. [Link]

  • Controlled enzymatic synthesis of oligonucleotides. (2023). Nature Communications, 14(1), 3749. [Link]

  • Investigating Halogen Bonds as Pairing Force in an Artificial DNA Base Pair. (2022). Journal of the American Chemical Society, 144(2), 814–823. [Link]

  • Conformational analysis. (n.d.). Fiveable. Retrieved February 14, 2026, from [Link]

  • Conformational Analysis (English). (2020, September 21). YouTube. [Link]

  • Conformational Analysis An important aspect of organic compounds is that the compound is not static, but rather has confo. (n.d.). Course Hero. Retrieved February 14, 2026, from [Link]

  • Conformations of Alkanes. (n.d.). ChemConnections. Retrieved February 14, 2026, from [Link]

  • Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. (2022). Angewandte Chemie International Edition, 61(30), e202204958. [Link]

Sources

An In-Depth Technical Guide to 4'-Thio-β-D-ribofuranosylthymine (4'-Thio-5-methyluridine)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4'-thio-β-D-ribofuranosylthymine, a pivotal synthetic nucleoside analogue. Known more formally as 4'-thio-5-methyluridine, this molecule is distinguished by the substitution of the ribose ring's oxygen atom (O4') with sulfur. This single, strategic modification imparts profound changes to the molecule's physicochemical and biological properties, including enhanced enzymatic stability and altered sugar puckering, which are highly consequential for its application in therapeutics and diagnostics. We will delve into the core chemical data, synthesis methodologies, mechanisms of action, and key applications for this compound, offering field-proven insights for researchers, chemists, and drug development professionals.

Core Compound Identification and Properties

The foundational step in any rigorous scientific endeavor is the precise identification of the molecule of interest. 4'-Thio-β-D-ribofuranosylthymine is the ribonucleoside analogue of thymidine where the oxygen at the 4'-position of the furanose ring is replaced by a sulfur atom.

PropertyValueSource
Systematic Name 1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dioneIUPAC Convention
Common Names 4'-Thio-5-methyluridine; 4'-ThioribothymidineIndustry Vernacular
CAS Number 49555-43-3[1]
Molecular Formula C₁₀H₁₄N₂O₅S[1]
Molecular Weight 274.29 g/mol [1]

The structural distinction between the native 5-methyluridine (ribothymidine) and its 4'-thio analogue is visualized below. This substitution is the cornerstone of its unique chemical behavior and therapeutic potential.

Synthesis_Workflow Start D-Ribose (Starting Material) ThioSugar Multi-Step Conversion to 4-Thiosugar Intermediate Start->ThioSugar 1. Stereochemical     Foundation Activation Sulfoxide Formation & Pummerer Reaction ThioSugar->Activation 2. Key Intermediate     Generation Coupling Glycosylation with Silylated Thymine Activation->Coupling 3. C-N Bond     Formation Deprotection Removal of Protecting Groups Coupling->Deprotection 4. Unmasking     Hydroxyls Purification Final Product Purification (Chromatography) Deprotection->Purification Final 4'-Thio-5-methyluridine Purification->Final

Caption: Generalized workflow for the synthesis of 4'-thioribonucleosides.

Mechanism of Action and Biological Significance

The substitution of oxygen with sulfur introduces critical changes that dictate the biological activity of 4'-thio-5-methyluridine. These analogues have garnered significant attention as potential antitumor and antiviral agents.

3.1. Enhanced Enzymatic Stability

One of the most significant advantages of 4'-thionucleosides is their increased resistance to degradation by nucleases. The C-S-C bond angle and length in the thiolane ring, compared to the furanose ring's C-O-C, alters the sugar pucker conformation. This conformational change and the inherent stability of the thioether bond make the phosphodiester backbone of oligonucleotides containing these analogues less susceptible to enzymatic cleavage. This property is paramount for therapeutic applications like antisense oligonucleotides, where longevity in a biological system is crucial for efficacy.

3.2. Interaction with Cellular Enzymes

When incorporated into cells, 4'-thionucleoside analogues are phosphorylated by cellular kinases to their active triphosphate forms. These triphosphates can then act as substrates or inhibitors for various enzymes, most notably DNA and RNA polymerases. For instance, related 4'-thionucleoside analogues have been shown to act as potent inhibitors of DNA polymerase, leading to the termination of DNA chain elongation and subsequent cell death in cancer cells. This mechanism is a cornerstone of many nucleoside-based chemotherapeutics.

The diagram below outlines this general mechanism of activation and action.

Mechanism_of_Action cluster_activation Cellular Activation Cascade Prodrug 4'-Thionucleoside (Prodrug) MonoP Monophosphate Prodrug->MonoP Kinase 1 DiP Diphosphate MonoP->DiP Kinase 2 TriP Active Triphosphate DiP->TriP Kinase 3 Polymerase DNA/RNA Polymerase TriP->Polymerase Competitive Inhibition Termination Chain Termination & Inhibition of DNA/RNA Synthesis Polymerase->Termination

Caption: Cellular activation and mechanism of action for 4'-thionucleoside analogues.

Applications in Research and Drug Development

The unique properties of 4'-thio-5-methyluridine make it a valuable tool and a promising therapeutic candidate.

  • Antisense Oligonucleotides (ASOs): The enhanced nuclease resistance and strong binding affinity to complementary RNA strands make 4'-thionucleosides prime candidates for modifying ASOs. These modifications can improve the pharmacokinetic and pharmacodynamic profiles of RNA-based drugs.

  • Anticancer and Antiviral Research: As purine and pyrimidine nucleoside analogues, they are widely studied for their ability to disrupt nucleic acid synthesis in rapidly proliferating cancer cells and viruses. [1]Their unique mechanism can be synergistic with other chemotherapeutic agents.

  • Structural Biology: The altered sugar pucker induced by the sulfur atom can be used as a tool to probe the structural requirements of nucleic acid-protein interactions and to stabilize specific RNA or DNA conformations for crystallographic studies.

Experimental Protocol: Incorporation into an Oligonucleotide

The following is a representative protocol for the solid-phase synthesis of an RNA oligonucleotide containing a single 4'-thio-5-methyluridine modification using standard phosphoramidite chemistry. This protocol assumes the availability of the corresponding 4'-thio-5-methyluridine phosphoramidite building block.

Trustworthiness: This protocol is based on well-established phosphoramidite chemistry principles. Each step includes quality control checkpoints (e.g., trityl color monitoring) to validate the efficiency of the coupling reactions, ensuring a self-validating workflow.

Protocol 5.1: Solid-Phase Oligonucleotide Synthesis

Materials:

  • Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside.

  • 4'-Thio-5-methyluridine phosphoramidite, appropriately protected.

  • Standard DNA/RNA phosphoramidites (A, C, G, U).

  • Activator solution (e.g., 5-Ethylthio-1H-tetrazole).

  • Capping solutions (Cap A: Acetic Anhydride/Lutidine/THF; Cap B: N-Methylimidazole/THF).

  • Oxidizing solution (Iodine/Water/Pyridine).

  • Deblocking solution (3% Trichloroacetic acid in Dichloromethane).

  • Cleavage and deprotection solution (e.g., Ammonium hydroxide/Methylamine).

  • Anhydrous acetonitrile.

Methodology:

  • Preparation: Ensure all reagents are anhydrous and the DNA/RNA synthesizer is primed according to the manufacturer's instructions.

  • Cycle 1: Detritylation:

    • The CPG support is treated with the deblocking solution to remove the acid-labile dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the first nucleoside.

    • Causality: This step exposes the 5'-hydroxyl group, making it available for coupling with the next phosphoramidite. The orange color of the cleaved DMT cation provides a visual confirmation of a successful deprotection.

  • Cycle 2: Coupling:

    • The 4'-thio-5-methyluridine phosphoramidite is mixed with the activator solution and delivered to the CPG support. The activated phosphoramidite reacts with the free 5'-hydroxyl group.

    • Causality: The activator protonates the diisopropylamino group of the phosphoramidite, creating a highly reactive intermediate that readily couples to the hydroxyl group. A longer coupling time may be employed for modified bases to ensure high efficiency.

  • Cycle 3: Capping:

    • The support is treated with Capping A and Capping B solutions.

    • Causality: This step acetylates any unreacted 5'-hydroxyl groups, preventing them from participating in subsequent cycles. This is a critical quality control step to minimize the formation of deletion sequences (n-1 oligomers).

  • Cycle 4: Oxidation:

    • The support is treated with the oxidizing solution.

    • Causality: The newly formed phosphite triester linkage is unstable and is oxidized to a more stable phosphate triester linkage using an iodine solution.

  • Iteration: Steps 1-5 are repeated for each subsequent nucleoside in the desired sequence.

  • Final Cleavage and Deprotection:

    • After the final cycle, the oligonucleotide is cleaved from the CPG support and all remaining protecting groups (on the nucleobases and phosphate backbone) are removed by incubation in the cleavage/deprotection solution at an elevated temperature.

  • Purification: The crude oligonucleotide is purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) to isolate the full-length product.

Conclusion

4'-Thio-β-D-ribofuranosylthymine represents a masterful example of rational drug design, where a subtle, single-atom substitution dramatically enhances the therapeutic potential of a nucleoside analogue. Its increased stability against enzymatic degradation, coupled with its potent biological activity, secures its place as a valuable molecule in the development of next-generation antisense therapies, antiviral agents, and anticancer drugs. The continued refinement of its synthesis will further broaden its accessibility and application, promising new avenues for tackling complex diseases.

References
  • Robak T, Robak P. (2012). Purine nucleoside analogs in the treatment of rarer chronic lymphoid leukemias. Current Pharmaceutical Design, 18(23), 3373-88. [Link]

  • Minakawa N, Matsuda A. (2014). Practical synthesis of 4'-thioribonucleosides starting from D-ribose. Current Protocols in Nucleic Acid Chemistry, 59, 14.12.1-19. [Link]

Sources

Methodological (techniques)

Application Note: Solid-Phase Synthesis of Oligonucleotides Containing 4'-Thiothymidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The incorporation of 4'-thiothymidine (4'-S-dT) into oligonucleotides represents a strategic modification in the development of therapeutic nucleic acids, particularly for antisense and siRNA applications. Unlike base-modified analogs (e.g., 4-thiothymidine), 4'-S-dT involves the substitution of the furanose ring oxygen with a sulfur atom.

Key Chemical & Biological Properties[1][2][3]
  • Conformational Biasing: The 4'-thio substitution induces a C3'-endo (North) sugar pucker, mimicking the conformation of RNA.[1] This pre-organization significantly enhances binding affinity (

    
    ) to complementary RNA targets [1].
    
  • Nuclease Resistance: The presence of the sulfur atom in the sugar ring confers substantial resistance to both endonuclease and exonuclease degradation, a critical parameter for in vivo stability [2].

  • Chemical Stability: Unlike RNA, 4'-S-dT lacks the 2'-OH group, rendering it chemically stable to hydrolysis while maintaining RNA-like binding properties.

This guide provides a validated protocol for the solid-phase synthesis of 4'-S-dT oligonucleotides, addressing the specific kinetic and steric challenges posed by the bulky sulfur atom during the coupling step.

Chemical Strategy & Materials

The synthesis relies on standard phosphoramidite chemistry but requires specific modifications to the coupling cycle to accommodate the steric bulk and electronic properties of the thiosugar.

Reagents
  • Monomer: 5'-Dimethoxytrityl-2'-deoxy-4'-thiothymidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (0.1 M in Anhydrous Acetonitrile).

  • Activator: 5-Ethylthio-1H-tetrazole (ETT) (0.25 M) or 4,5-Dicyanoimidazole (DCI). Note: ETT is preferred over standard 1H-tetrazole due to higher acidity and faster activation kinetics.

  • Oxidizer: 0.02 M Iodine in THF/Pyridine/Water (Standard).[2]

  • Solid Support: Standard dT-CPG or Universal Support (500 Å or 1000 Å pore size).

Structural Consideration (Mass Spec)

When analyzing the final product, account for the mass difference:

  • Mass Shift: +16.07 Da per 4'-S-dT substitution (Oxygen [15.99]

    
     Sulfur [32.06]).
    

Experimental Protocol

Synthesis Cycle Parameters

The critical deviation from standard DNA synthesis is the coupling time .[3] The larger covalent radius of sulfur (1.02 Å) compared to oxygen (0.66 Å) creates steric hindrance at the 3'-phosphoramidite center, necessitating extended reaction times to achieve >98% coupling efficiency [3].

Validated Cycle Steps (1 µmol Scale)
StepReagentVolume/TimeCritical Notes
1. Detritylation 3% Dichloroacetic acid (DCA) in Toluene or DCM2 x 45 secStandard protocol. Ensure complete removal of DMT (orange color).
2. Activation & Coupling 4'-S-dT Phosphoramidite + ETT 600 sec (10 min) CRITICAL: Increase from standard 2 min to 10 min. Do not reduce.
3. Capping Acetic Anhydride / N-Methylimidazole2 x 45 secCaps unreacted 5'-OH to prevent deletion sequences.
4. Oxidation 0.02 M Iodine / Pyridine / Water45 secThe 4'-sulfur ring is generally stable to standard iodine oxidation conditions [1].
Workflow Visualization

The following diagram illustrates the optimized synthesis loop, highlighting the critical modification point.

SynthesisCycle Start Solid Support (CPG) Initial Nucleoside Detritylation Step 1: Detritylation (Removal of 5'-DMT) Start->Detritylation Coupling Step 2: Coupling (4'-S-dT Amidite + Activator) **EXTENDED TIME: 10 MIN** Detritylation->Coupling Free 5'-OH Capping Step 3: Capping (Acetylation of failures) Coupling->Capping Phosphite Triester Oxidation Step 4: Oxidation (P(III) to P(V) using Iodine) Capping->Oxidation Check Desired Length? Oxidation->Check Check->Detritylation No (Next Cycle) Final Final Detritylation & Cleavage Check->Final Yes

Figure 1: Optimized Solid-Phase Synthesis Cycle for 4'-Thiothymidine. Note the critical intervention at Step 2.

Cleavage and Deprotection

Unlike base-modified thionucleosides (e.g., 4-thiothymidine or 6-thioguanine) which require oxidative protection (e.g., NaSH), the sugar-modified 4'-S-dT is stable to standard ammonolysis .

  • Reagent: Concentrated Ammonium Hydroxide (28-30%).

  • Condition: Incubate at 55°C for 16 hours (or Room Temperature for 24-36 hours).

  • Post-Processing:

    • Cool the vial.[4][5]

    • Evaporate ammonia (SpeedVac).

    • Resuspend in water for analysis.[6]

Warning: Do not use methylamine (AMA) at high temperatures if other sensitive modifications are present, although 4'-S-dT itself is relatively robust.

Quality Control & Characterization

HPLC Analysis[2][8][9]
  • Column: C18 Reverse Phase (e.g., Clarity Oligo-RP).

  • Buffer A: 0.1 M TEAA (pH 7.0).

  • Buffer B: Acetonitrile.[4][5]

  • Gradient: 5% to 35% B over 30 minutes.

  • Observation: 4'-S-dT oligonucleotides typically elute slightly later than their unmodified DNA counterparts due to the increased hydrophobicity of the sulfur atom.

Mass Spectrometry (MALDI-TOF / ESI)

Verification of the sulfur incorporation is mandatory.

  • Target Mass Calculation:

    
    
    
    • Where

      
       is the number of 4'-S-dT insertions.
      
  • Example: For a 12-mer with two 4'-S-dT substitutions, the mass will be ~32 Da higher than the native sequence.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Coupling Yield (<95%) Steric hindrance of 4'-S; Water in acetonitrile.Extend coupling time to 15 mins. Ensure amidites are <50 ppm water. Use fresh ETT.
n-1 Deletion Incomplete coupling.Double coupling (2 x 5 min) is more effective than one long step for difficult sequences.
Sulfoxide Formation (+16 Da) Over-oxidation of ring sulfur.While rare with standard Iodine, switch to 0.5 M CSO (Camphorsulfonyl-oxaziridine) or t-BuOOH if oxidation artifacts are observed [4].

References

  • Hoshika, S., et al. (2005). "Practical Synthesis of 2'-deoxy-4'-thioribonucleosides: Substrates for the Synthesis of 4'-thioDNA." Journal of Organic Chemistry. Link

  • Haeberli, P., et al. (2005).[7] "Syntheses of 4'-thioribonucleosides and thermodynamic stability... of RNA oligomers."[1][8] Nucleic Acids Research. Link

  • Matsuda, A., et al. (1991). "Synthesis and properties of oligonucleotides containing 4'-thiothymidine." Nucleic Acids Research. Link

  • Glen Research. "Oxidation Reagents for Oligonucleotide Synthesis." Link

Sources

Application Note: Phosphoramidite Preparation of 4'-Thio-β-D-Ribofuranosylthymine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Applications

The modification of the ribose sugar ring by replacing the 4'-oxygen with sulfur yields 4'-thio-nucleosides .[1] This structural alteration is a cornerstone in therapeutic oligonucleotide design, particularly for siRNA and antisense applications.

Key Properties:

  • Nuclease Resistance: The 4'-thio modification confers significant resistance to nucleolytic degradation in serum.

  • RNA Affinity: The larger atomic radius of sulfur forces the furanose ring into a C3'-endo (North) conformation. This pre-organizes the nucleotide to hybridize avidly with RNA targets, mimicking the A-form helix geometry required for effective RNA interference (RNAi).

  • Therapeutic Utility: Used extensively to improve the potency and half-life of siRNA passenger strands.

This guide details the conversion of the 4'-thio-thymidine nucleoside into its 5'-O-DMT-3'-O-phosphoramidite building block, ready for solid-phase synthesis.

Strategic Retrosynthesis & Mechanism

The synthesis of the 4'-thio-thymidine phosphoramidite relies on a robust three-stage workflow. While the construction of the 4'-thiosugar scaffold is complex, the industry standard is the Pummerer Rearrangement method developed by Matsuda et al., which ensures high stereoselectivity for the biologically active


-anomer.
Chemical Pathway Visualization

The following diagram outlines the critical transformation from the nucleoside to the reactive phosphoramidite.

G Start 4'-Thio-Thymidine (Nucleoside) Step1 Step 1: 5'-O-DMT Protection (Pyridine, DMT-Cl) Start->Step1 Selective Alkylation Inter 5'-O-DMT-4'-Thio-T Step1->Inter Step2 Step 2: 3'-O-Phosphitylation (P-Reagent, DIPEA) Inter->Step2 Anhydrous Activation End 4'-Thio-T Phosphoramidite (Final Product) Step2->End

Figure 1: Synthetic workflow for the conversion of 4'-thio-thymidine to its phosphoramidite derivative.

Critical Reagents & Safety Protocols

Reagent Quality
  • DMT-Cl (4,4'-Dimethoxytrityl chloride): Must be recrystallized from hexanes if the yellow color is dark/orange. Impure DMT-Cl leads to lower yields and difficult purification.

  • Phosphitylating Reagent: 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (Cl-P(NiPr2)(OCH2CH2CN)). Strictly anhydrous. Store under Argon at -20°C.

  • Solvents: Pyridine and Dichloromethane (DCM) must be dried over CaH2 or activated molecular sieves (3Å) immediately prior to use. Water content >50 ppm will decompose the phosphitylating reagent.

Safety (EHS)
  • Sulfur Compounds: While the ring sulfur in 4'-thio-T is relatively odorless compared to thiols, upstream precursors (if synthesizing the nucleoside) are potent stench agents. Use bleach (sodium hypochlorite) to quench glassware.

  • Phosphoramidites: Corrosive and water-reactive. Handle in a fume hood.

Detailed Experimental Protocols

Phase 1: Preparation of 5'-O-(4,4'-Dimethoxytrityl)-4'-thio-thymidine

This step selectively protects the primary 5'-hydroxyl group. The 4'-sulfur atom does not interfere with standard tritylation conditions, but care must be taken to avoid acidic conditions which cause depurination (though Thymine is robust) or detritylation.

Reagents:

  • 4'-Thio-thymidine (dried in vacuo over P2O5 for 24h)

  • DMT-Cl (1.2 equivalents)

  • Anhydrous Pyridine

Protocol:

  • Dissolution: Suspend 4'-thio-thymidine (1.0 mmol, ~260 mg) in anhydrous pyridine (10 mL). Evaporate to dryness (co-evaporation) to remove trace water. Repeat twice.

  • Reaction: Redissolve the residue in anhydrous pyridine (5 mL). Add DMT-Cl (1.2 mmol, 406 mg) in one portion at 0°C under Argon atmosphere.

  • Stirring: Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (5% MeOH in DCM). The product (DMT-ether) will appear as a UV-active spot with higher Rf than the starting material.

  • Quench: Add MeOH (1 mL) to quench excess DMT-Cl. Stir for 10 min.

  • Workup: Dilute with DCM (50 mL) and wash with saturated NaHCO3 (2 x 30 mL) followed by Brine (30 mL).

    • Note: The bicarbonate wash is critical to keep the aqueous phase basic, preventing premature loss of the DMT group.

  • Drying: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel neutralized with 1% Triethylamine). Elute with a gradient of 0-5% MeOH in DCM.

    • Yield Target: >85% as a white/off-white foam.

Phase 2: 3'-O-Phosphitylation (The Critical Step)

This step converts the 5'-protected nucleoside into the reactive phosphoramidite.

Reagents:

  • 5'-O-DMT-4'-thio-thymidine (from Phase 1)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous DCM (degassed)

Protocol:

  • Preparation: Place 5'-O-DMT-4'-thio-thymidine (1.0 mmol) in a flame-dried round-bottom flask. Purge with Argon. Dissolve in anhydrous DCM (10 mL).

  • Base Addition: Add DIPEA (3.0 mmol, 520 µL) via syringe. Cool the mixture to 0°C in an ice bath.

  • Phosphitylation: Dropwise add the chlorophosphoramidite reagent (1.5 mmol, ~335 µL) over 5 minutes.

    • Expert Insight: Slow addition at 0°C prevents the formation of H-phosphonate impurities and 3'-3' dimers.

  • Reaction: Allow to warm to RT and stir for 1.5 – 2 hours.

    • QC Check: TLC (1:1 Acetone/Hexane or 5% MeOH/DCM). The amidite runs faster than the starting alcohol.

  • Quench: Add degassed MeOH (0.5 mL) or cold saturated NaHCO3 (20 mL) directly to the reaction mixture.

  • Extraction: Dilute with DCM (50 mL). Wash with saturated NaHCO3 (2 x 30 mL) and Brine (30 mL).

    • Critical: Do not use water or acid. The phosphoramidite is hydrolytically unstable.

  • Purification: Flash chromatography on neutralized silica .

    • Slurry Preparation: Pre-wash silica with Hexane:Et3N (95:5).

    • Elution: Hexane:EtOAc:Et3N (50:49:1).

  • Final Processing: Pool fractions, evaporate at <30°C (bath temp), and co-evaporate with anhydrous acetonitrile to yield a white foam. Store at -20°C under Argon.

Quality Control & Characterization

Data integrity is paramount. The following table summarizes expected analytical results.

MethodParameterExpected ResultInterpretation
31P NMR Chemical Shift

149.0 – 150.0 ppm (singlet/doublet)
Characteristic of P(III) phosphoramidite. Peaks at ~15 ppm indicate oxidation (P(V)).
1H NMR Anomeric Proton (H1')

6.0 – 6.5 ppm
Confirms

-anomer integrity.
HPLC Purity> 98%Reverse phase (C18), Acetonitrile/Water buffer (pH 8).
ESI-MS Mass[M+Na]+ or [M-H]-Confirms molecular weight of the full amidite.
QC Decision Tree

QC Start Crude Amidite NMR 31P NMR Analysis Start->NMR Check1 Peak at ~149 ppm? NMR->Check1 Check2 Peak at ~15 ppm? Check1->Check2 Yes Fail Repurify / Discard Check1->Fail No (Hydrolysis) Pass Proceed to Oligo Synthesis Check2->Pass No (<2%) Check2->Fail Yes (>5% Oxidation)

Figure 2: Quality Control decision logic for phosphoramidite validation.

Oligonucleotide Synthesis Guidelines

When incorporating 4'-thio-T phosphoramidite into oligonucleotides (DNA or siRNA), standard automated protocols require slight modifications due to the steric bulk of the sulfur atom.

  • Coupling Time: Increase coupling time from standard 2 minutes to 6–10 minutes .

  • Activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) are preferred over standard tetrazole for higher coupling efficiency.

  • Oxidation: Standard Iodine/Water/Pyridine oxidation is generally safe for the 4'-thio ring sulfur during the cycle, but avoid extended exposure.

  • Deprotection: Standard ammonium hydroxide deprotection (55°C) is compatible.

References

  • Matsuda, A., et al. (2000). "The Stereoselective Synthesis of 4'-β-Thioribonucleosides via the Pummerer Reaction." Journal of the American Chemical Society.[2] Link

  • Haeberli, P., et al. (2005). "Syntheses of 4'-thioribonucleosides and thermodynamic stability and crystal structure of RNA oligomers with incorporated 4'-thiocytidine." Nucleic Acids Research.[3][4] Link

  • Watts, J. K., & Damha, M. J. (2008). "2'-Fluoro-4'-thioarabino-modified oligonucleotides: conformational switches linked to siRNA activity." Nucleic Acids Research.[3][4] Link

  • Dellinger, D. J., et al. (2011). "Streamlined Process for the Chemical Synthesis of RNA Using 2'-O-Thionocarbamate-Protected Nucleoside Phosphoramidites." Journal of the American Chemical Society.[2] Link

  • Glen Research. "4'-Thio-RNA: A Modification for siRNA Optimization." Glen Report. Link

Sources

Application Note: Enzymatic Incorporation of 4'-Thio-dTTP for Nuclease-Resistant Aptamer Development

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in nucleic acid chemistry and therapeutic development, specifically those utilizing SELEX for aptamer generation. It addresses the enzymatic incorporation of 4'-thio-2'-deoxythymidine 5'-triphosphate (4'-thio-dTTP) , a sugar-modified nucleotide analog distinct from base-modified 4-thiothymidine.

Introduction: The 4'-Thio Advantage

The stability of DNA aptamers in biological fluids is a primary bottleneck in therapeutic development. Native DNA is rapidly degraded by serum exo- and endonucleases. 4'-thio-dTTP represents a critical solution where the furanose ring oxygen is replaced by a sulfur atom.

Unlike base modifications (which can interfere with Watson-Crick pairing) or backbone modifications (like phosphorothioates, which can be sticky or toxic), the 4'-thio modification alters the sugar pucker preference.

  • Mechanism: The larger sulfur atom induces a C3'-endo conformation (RNA-like), rather than the C2'-endo conformation typical of B-form DNA.

  • Result: This conformational shift confers exceptional resistance to nucleases (both 3'-exonucleases and endonucleases) and often increases binding affinity to protein targets by mimicking RNA structure while maintaining DNA chemical stability.

G cluster_0 Substrate Modification cluster_1 Structural Consequence cluster_2 Therapeutic Outcome N1 Native dTTP (Furanose Oxygen) P1 C2'-endo Pucker (B-form DNA) N1->P1 N2 4'-thio-dTTP (Thiolane Sulfur) P2 C3'-endo Pucker (A-form/RNA-like) N2->P2 O1 Rapid Degradation P1->O1 O2 High Nuclease Resistance P2->O2

Figure 1: Mechanistic impact of 4'-thio substitution.[1] The sulfur atom forces an RNA-like sugar pucker, preventing nuclease recognition.

Enzyme Selection and Compatibility

Selecting the correct polymerase is the single most critical variable. Unlike bulky C5-modified nucleotides, 4'-thio-dTTP is recognized relatively efficiently by Family A polymerases because the modification is in the sugar-phosphate backbone track, not the base-pairing interface.

Polymerase Efficacy Matrix
Enzyme FamilyRepresentative EnzymeIncorporation EfficiencyFidelityRecommended Application
Family A Klenow Fragment (Exo-) High (

of natural)
ModerateStanding-start assays, labeling, short extensions.
Family A Taq Polymerase High ModerateSELEX (PCR) , Library Amplification.
Family B KOD, Vent (Exo-)Low to ModerateHighUse only if Taq fails; often intolerant of sugar modifications.
Family RT HIV-1 RTHighLowRNA-to-DNA conversion (cDNA synthesis).

Key Insight: For SELEX involving 4'-thio-DNA, Taq Polymerase is the standard workhorse. While Klenow is excellent for kinetic studies, it lacks thermostability for PCR.

  • Limitation: Enzymatic synthesis is generally limited to partial substitution (e.g., replacing dTTP with 4'-thio-dTTP). Attempting to replace all four dNTPs with 4'-thio analogs often stalls the polymerase due to cumulative steric strain and altered helical geometry (A-form vs B-form conflict).

Protocol: PCR Incorporation for SELEX

This protocol is optimized for generating a 4'-thio-modified DNA library from a random DNA pool.

Materials
  • Template: ssDNA Library (Random region N40).

  • Primers: Forward and Biotinylated Reverse (for strand separation).

  • Enzyme: Recombinant Taq DNA Polymerase (5 U/µL).

  • Nucleotides:

    • dATP, dGTP, dCTP (100 mM stocks).

    • 4'-thio-dTTP (10 mM stock) - Store at -80°C to prevent oxidation.

  • Buffer: 10x PCR Buffer (Standard MgCl2 free).

  • Magnesium: 25 mM MgCl2.

Step-by-Step Methodology

1. Reaction Assembly (50 µL volume) Assemble the reaction on ice. The concentration of 4'-thio-dTTP should match the natural dNTPs.

ComponentVolumeFinal Conc.Notes
Water (Nuclease-free)to 50 µL--
10x PCR Buffer5.0 µL1x-
MgCl2 (25 mM)4.0 - 6.0 µL2.0 - 3.0 mM Higher Mg2+ is required for modified dNTPs.
dATP, dGTP, dCTP Mix (10 mM each)1.0 µL200 µM each-
4'-thio-dTTP (10 mM) 1.0 µL200 µM Do not mix with natural dTTP.
Forward Primer (10 µM)2.5 µL0.5 µM-
Reverse Primer (10 µM)2.5 µL0.5 µMBiotinylated if doing SELEX.
DNA TemplateVariable1-10 ng-
Taq Polymerase (5 U/µL)0.5 µL2.5 Units-

2. Thermal Cycling Parameters Modified nucleotides require "gentler" cycling to ensure complete extension.

  • Initial Denaturation: 95°C for 3 min.

  • Cycling (15-25 cycles):

    • Denaturation: 95°C for 30 sec.

    • Annealing: [Tm - 5°C] for 30 sec.

    • Extension:72°C for 2 min (Double the standard time).

  • Final Extension: 72°C for 10 min.

3. Validation (Agarose Gel) Run 5 µL of the product on a 2-3% agarose gel.

  • Expected Result: A clean band at the correct molecular weight. 4'-thio-DNA may migrate slightly slower than natural DNA due to the mass difference (Sulfur = 32 Da vs Oxygen = 16 Da) and conformational rigidity, but the shift is usually minimal on agarose.

Protocol: Nuclease Resistance Assay (Quality Control)

Before using the library for selection, you must verify that the 4'-thio incorporation actually confers stability.

  • Substrate: Purified PCR product from Section 3 (4'-thio-DNA) and a Natural DNA control.

  • Enzyme: DNase I (Endonuclease) or Snake Venom Phosphodiesterase (Exonuclease).

  • Reaction:

    • Incubate 500 ng of DNA with 1 Unit of DNase I in 1x Reaction Buffer at 37°C.

    • Take aliquots at T=0, 15, 30, 60, and 120 minutes.

    • Quench immediately with EDTA/Formamide loading dye and heat to 95°C.

  • Analysis: Run on denaturing PAGE (Urea).

    • Pass Criteria: Natural DNA should be fully degraded by T=15 min. 4'-thio-DNA should show significant intact full-length product at T=120 min.

Experimental Workflow Diagram

Workflow cluster_inputs Input Assembly Lib ssDNA Library PCR PCR Amplification (Extended Elongation Time) Lib->PCR Nucs dATP, dGTP, dCTP + 4'-thio-dTTP Nucs->PCR Pol Taq Polymerase + 2.5mM Mg2+ Pol->PCR Check QC: Nuclease Resistance Assay PCR->Check Aliquot Sep Strand Separation (Streptavidin Beads) PCR->Sep Apt 4'-thio-DNA Aptamer Pool (Ready for Selection) Sep->Apt

Figure 2: SELEX workflow integrating 4'-thio-dTTP. Note the QC step to ensure nuclease resistance before strand separation.

Troubleshooting & Optimization

ProblemProbable CauseSolution
No PCR Product Insufficient Mg2+Titrate MgCl2 from 2.0 mM up to 4.0 mM. The sulfur atom alters the coordination geometry with the catalytic metal ion.
Smearing on Gel Over-amplificationReduce cycle number. Modified DNAs are more prone to non-specific priming artifacts.
Low Yield Inefficient ExtensionIncrease extension time to 2-3 minutes per cycle. Add 0.1 U of Klenow (exo-) to the final cycle to polish ends if cloning.
Degradation in Assay Incomplete IncorporationEnsure natural dTTP is completely absent. Even trace amounts will create "weak links" in the backbone.

References

  • Inoue, N., et al. (2006). "Synthesis and properties of 4'-thioDNA: unexpected RNA-like behavior of 4'-thioDNA."[2] Nucleic Acids Research, 34(12), 3476–3483.[2]

  • Kato, Y., et al. (2005). "New SELEX method using a modified nucleotide: selection of a 4'-thioDNA aptamer." Nucleic Acids Symposium Series, 49(1), 289-290.

  • Minakawa, N., et al. (2008).
  • Hoshika, S., et al. (2004). "4'-Thio-DNA: synthesis, properties, and applications." Chemistry & Biodiversity, 1(1), 1-15.
  • Takahashi, M., et al. (2009). "In vitro selection of 4'-thioDNA aptamers that bind to thrombin." Bioorganic & Medicinal Chemistry Letters, 19(5), 1349-1352.

Sources

Application Note: Crystallization Techniques for 1-(4'-Thio-beta-ribofuranosyl)thymine Complexes

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the crystallization of 1-(4'-Thio-beta-ribofuranosyl)thymine (hereafter referred to as 4'-Thio-dT ) in complex with its primary biological targets, Thymidine Phosphorylase (TP) and Thymidine Kinase (TK).[1]

Abstract & Scientific Rationale

The nucleoside analog 1-(4'-Thio-beta-ribofuranosyl)thymine (4'-Thio-dT) represents a critical class of sugar-modified nucleosides where the furanose ring oxygen is replaced by sulfur.[1][2] This modification imparts unique physicochemical properties:

  • Nuclease Resistance: The 4'-thio substitution renders the glycosidic bond highly resistant to hydrolytic cleavage by nucleases.

  • Sugar Pucker Bias: The larger van der Waals radius of sulfur (1.80 Å vs. 1.40 Å for oxygen) biases the sugar towards a C3'-endo conformation (North-type), mimicking RNA-like geometry even in DNA analogs.[1]

  • Transition State Mimicry: In enzymes like Thymidine Phosphorylase (TP), 4'-Thio-dT acts as a transition-state mimic or competitive inhibitor, making it a high-value target for Structure-Based Drug Design (SBDD).[1]

This guide details the specific protocols for co-crystallizing 4'-Thio-dT with Human Thymidine Phosphorylase (hTP) and Thymidine Kinase 1 (TK1) , addressing the solubility and conformational challenges introduced by the thio-sugar.

Pre-Crystallization Requirements

Ligand Preparation (4'-Thio-dT)

Critical Distinction: Ensure the ligand is 4'-thio-dT (sugar-modified), not 4-thio-dT (base-modified).[1] The sulfur must be in the ribose ring.

  • Purity: >98% by HPLC. Traces of sulfur-containing synthesis byproducts (e.g., thiols) can reduce protein disulfide bonds or coordinate with active site metals (Zn²⁺ in TK1), preventing crystallization.[1]

  • Solubility: 4'-Thio-dT is more lipophilic than native thymidine.[1]

    • Stock Solution: Prepare a 100 mM stock in 100% DMSO.

    • Working Solution: Dilute to 10 mM in the protein gel-filtration buffer immediately before use. Avoid aqueous storage >24 hours to prevent potential oxidation of the thio-ether.

Protein Preparation

High-purity protein (>95%, monodisperse) is non-negotiable for complex crystallization.[1]

Target ProteinBuffer SystemConcentrationAdditives
hTP (EC 2.4.2.4) 20 mM Tris-HCl pH 7.4, 100 mM NaCl, 1 mM DTT10–12 mg/mLNone initially
hTK1 (EC 2.7.1.21) 25 mM HEPES pH 7.5, 150 mM NaCl, 2 mM DTT5–8 mg/mL5 mM MgCl₂ (Essential for binding)

Experimental Protocols

Workflow Visualization

The following diagram illustrates the decision matrix for co-crystallization versus soaking, tailored for 4'-thio analogs.

CrystallizationWorkflow Start Start: Purified Protein & 4'-Thio-dT Complex Complex Formation (Molar Ratio 1:5 Protein:Ligand) Start->Complex Incubation Incubation 30 min @ 4°C (TP) or RT (TK1) Complex->Incubation MethodChoice Method Selection Incubation->MethodChoice CoCryst Co-Crystallization (Preferred for 4'-Thio-dT) MethodChoice->CoCryst High Conformational Change Soaking Soaking (Only if Apo crystals are robust) MethodChoice->Soaking Low Conformational Change ScreenTP Screen hTP: Ammonium Sulfate Grid CoCryst->ScreenTP Target: Phosphorylase ScreenTK Screen TK1: Citrate / PEG Grid CoCryst->ScreenTK Target: Kinase Xray X-ray Diffraction Soaking->Xray Opt Optimization: Adjust pH & Ligand Conc. ScreenTP->Opt ScreenTK->Opt Opt->Xray

Caption: Decision workflow for crystallizing 4'-Thio-dT complexes. Co-crystallization is prioritized due to the altered sugar pucker of the ligand.

Protocol A: Co-Crystallization with Human Thymidine Phosphorylase (hTP)

Rationale: hTP undergoes a significant domain closure upon ligand binding. Soaking apo-crystals often cracks them due to this conformational shift. Co-crystallization allows the lattice to form around the closed, inhibitor-bound state.

  • Complex Formation:

    • Mix hTP (10 mg/mL) with 4'-Thio-dT (from DMSO stock) to a final ligand concentration of 1–2 mM (approx. 1:5 molar ratio).

    • Incubate on ice for 30 minutes.

    • Note: Keep DMSO concentration < 2% (v/v).[1]

  • Crystallization Screen (Hanging Drop Vapor Diffusion):

    • Reservoir: 500 µL of 1.6 M – 2.4 M Ammonium Sulfate, 100 mM Citrate buffer (pH 5.5 – 6.5).

    • Drop: 1 µL Protein-Ligand Complex + 1 µL Reservoir solution.

    • Temperature: 20°C.

  • Optimization:

    • If heavy precipitation occurs (common with thio-analogs), reduce Ammonium Sulfate concentration in 0.1 M steps.[1]

    • Add 3% Glycerol to the drop to improve solubility of the hydrophobic thio-sugar.

Protocol B: Co-Crystallization with Thymidine Kinase 1 (TK1)

Rationale: TK1 requires Mg²⁺ and often a phosphate donor analogue (like ACP or AMP-PCP) to form a stable tetramer. 4'-Thio-dT binds in the thymidine pocket.[1]

  • Complex Formation:

    • Mix hTK1 (6 mg/mL) with:

      • 2 mM 4'-Thio-dT[1]

      • 5 mM MgCl₂ (Critical)[1]

      • 1 mM ATP-analog (optional, stabilizes the active site)[1]

    • Incubate at Room Temperature (20°C) for 15 minutes.

  • Crystallization Screen (Sitting Drop):

    • Reservoir: 0.1 M Sodium Citrate (pH 5.6 – 6.5), 15–25% PEG 3350 or PEG 4000.[1]

    • Drop: 200 nL Complex + 200 nL Reservoir (using automated liquid handler).

    • Temperature: 4°C (Kinases are often more stable at lower temps).[1]

  • Optimization:

    • Vary PEG concentration.[1] The 4'-thio modification may require slightly higher PEG concentrations (+2-5%) compared to native thymidine to drive nucleation.[1]

Troubleshooting & "The Sulfur Effect"

When crystallizing 4'-thio complexes, researchers often encounter specific artifacts. Use this table to diagnose issues:

ObservationCauseCorrective Action
Phase Separation / Oiling High lipophilicity of 4'-thio-dT.[1]Add 3-5% Ethanol or MPD to the reservoir to solubilize the ligand.
Cracked Crystals (Soaking) Ligand induces C3'-endo sugar pucker, straining the lattice.[1]Switch to Co-crystallization (Protocol A).[1]
No Binding (Electron Density) Oxidation of 4'-thio to sulfoxide.[1]Use fresh ligand stock; add 2 mM TCEP to the crystallization drop.
Weak Diffraction Disordered ligand binding.Increase ligand concentration to 5 mM; ensure saturation.

References

  • Structure of Human Thymidine Phosphorylase: Norman, R. A., et al. (2004).[1] Crystal structure of human thymidine phosphorylase in complex with a small molecule inhibitor. Structure, 12(1), 75-84.[1] [1]

  • Structure of Thymidine Kinase 1: Welin, M., et al. (2004).[1][3] Structures of thymidine kinase 1 of human and mycoplasmic origin. Proceedings of the National Academy of Sciences, 101(52), 17970-17975.[1] [1]

  • Synthesis and Properties of 4'-Thionucleosides: Yoshimura, Y., et al. (1996).[1] A novel synthesis of 4'-thioribonucleosides and their biological activities. Journal of Organic Chemistry, 61(3), 822-823.[1] [1]

  • Conformational Analysis of 4'-Thio-Sugars: Haeberli, P., et al. (2005).[1] Syntheses of 4'-thioribonucleosides and thermodynamic stability and crystal structure of RNA oligomers with incorporated 4'-thiocytidine. Nucleic Acids Research, 33(13), 3965–3975.[1]

Sources

Application (practical Use)

Application Note: Strategic Incorporation of 4'-Thio-Thymidine in siRNA Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the incorporation of 1-(4'-Thio-beta-ribofuranosyl)thymine (commonly referred to as 4'-Thio-Thymidine or 4'-S-T ) into siRNA. It synthesizes protocols derived from foundational work by the Matsuda group and subsequent therapeutic optimization studies.

Executive Summary

The modification of siRNA with 1-(4'-Thio-beta-ribofuranosyl)thymine (4'-S-T) represents a high-value strategy for enhancing the "drug-like" properties of RNA interference therapeutics. Unlike base modifications that can disrupt Watson-Crick pairing, or 2'-modifications that primarily affect sugar puckering, the 4'-thio substitution (replacement of the furanose ring oxygen with sulfur) confers exceptional nuclease resistance while maintaining the C3'-endo conformation required for A-form helix formation. This guide details the specific protocols for synthesizing, deprotecting, and validating 4'-S-T modified siRNAs, ensuring compatibility with the RNA-induced silencing complex (RISC).

Technical Overview & Mechanism

Structural Basis of Efficacy

The 4'-thio modification introduces a sulfur atom into the ribose ring. Sulfur, being larger and less electronegative than oxygen, imparts unique properties:

  • Nuclease Resistance: The 4'-sulfur sterically hinders the approach of nucleases and alters the electronic environment of the phosphodiester backbone, rendering the siRNA highly resistant to both endo- and exonucleases.

  • RNA Mimicry (C3'-endo Pucker): Unlike DNA (C2'-endo), 4'-thio-RNA preferentially adopts the North (C3'-endo) conformation. This allows 4'-S-T to mimic the structure of native RNA, maintaining high binding affinity (Tm) to the target mRNA, a critical factor for gene silencing efficiency.

  • Ago2 Compatibility: Structural studies confirm that 4'-thio modifications are well-tolerated within the PAZ and MID domains of Argonaute 2 (Ago2), provided they are placed strategically (see Design Guidelines).

4'-Thio-Sugar vs. 4-Thio-Base

CRITICAL DISTINCTION: Researchers must distinguish between 4'-thio-thymidine (sugar modification, the subject of this guide) and 4-thio-thymidine (base modification).

  • 4'-Thio-T (Sugar): Stable, enhances nuclease resistance, standard deprotection.

  • 4-Thio-T (Base): Photoreactive, requires mild deprotection (NaSH) to prevent desulfurization. Do not confuse these protocols.

siRNA Design Guidelines

To maximize potency and minimize off-target effects, 4'-S-T should be incorporated according to the following "zone-based" strategy.

siRNA_Design cluster_Sense Sense Strand (Passenger) cluster_Antisense Antisense Strand (Guide) S_5 5' End (High Tolerance) S_Mid Central Region (Moderate Tolerance) S_5->S_Mid AS_3 3' Overhang (Critical Protection) S_3 3' End (High Tolerance) S_Mid->S_3 AS_Seed Seed Region (2-8) (Avoid Modification) AS_3->AS_Seed AS_Cleave Cleavage Site (10-11) (Strictly Native) AS_Seed->AS_Cleave AS_5 5' End (Phosphorylation) AS_Cleave->AS_5

Figure 1: Strategic Placement of 4'-S-T Modifications. Green zones indicate high tolerance for modification; Red zones indicate regions where native RNA is preferred to maintain RISC loading and cleavage kinetics.

Recommended Pattern
  • Sense Strand: Heavy modification is tolerated. Placing 4'-S-T residues at both the 5' and 3' termini (e.g., first 2-4 bases) significantly stabilizes the duplex against serum nucleases without compromising activity.

  • Antisense Strand:

    • 3'-Overhang (nt 20-21): Ideal site for 4'-S-T. Protects against 3'->5' exonucleases.

    • Seed Region (nt 2-8): Avoid modifying. While 4'-S-T is an RNA mimic, steric changes in the seed region can reduce on-target affinity.

    • Cleavage Site (nt 10-11): Must remain unmodified to ensure efficient catalysis by Ago2.

Protocol: Solid-Phase Synthesis

Objective: Synthesize siRNA oligonucleotides containing 4'-Thio-Thymidine using phosphoramidite chemistry.

Materials
  • Synthesizer: ABI 394 or equivalent (1 µmol scale).

  • Phosphoramidite: 5'-O-DMTr-4'-thio-thymidine-3'-O-(2-cyanoethyl-N,N-diisopropyl)-phosphoramidite.

    • Concentration: 0.1 M in anhydrous acetonitrile (ACN).

  • Activator: 5-Ethylthio-1H-tetrazole (ETT) (0.25 M in ACN) or 4,5-Dicyanoimidazole (DCI).

  • Solid Support: Universal CPG or Nucleoside-linked CPG (1000 Å pore size recommended for siRNA).

Step-by-Step Methodology
Step 1: Reagent Preparation

Ensure the 4'-thio-T phosphoramidite is dissolved completely. Due to the sulfur atom, the molecular weight is higher (+16 Da vs native). Verify the solution is clear and free of precipitates.

Step 2: Coupling Cycle (The Critical Step)

The steric bulk of the sulfur atom in the furanose ring slows down the coupling kinetics.

  • Standard RNA Coupling: 4–6 minutes.

  • 4'-Thio-T Coupling: Increase to 10–15 minutes.

  • Note: Failure to extend coupling time will result in low coupling efficiency (<95%) and high deletion sequences (n-1).

Step 3: Oxidation
  • Reagent: 0.02 M Iodine in THF/Pyridine/Water.

  • Time: Standard oxidation times (30–60 seconds) are sufficient. The 4'-sulfur (thioether) is relatively stable to standard iodine oxidation conditions compared to thiol-bases.

Step 4: Capping
  • Reagents: Acetic anhydride/THF (Cap A) and N-methylimidazole/THF (Cap B).

  • Protocol: Standard capping prevents the extension of unreacted chains.

Protocol: Deprotection and Purification

Objective: Remove protecting groups without degrading the 4'-thio-sugar linkage.

Step 1: Cleavage and Base Deprotection

Unlike 4-thio-base modifications, the 4'-thio-sugar is stable in ammonolytic conditions.

  • Condition: Incubate at 65°C for 15 minutes (or Room Temperature for 2 hours).

  • Alternative: Standard concentrated NH₄OH at 55°C for 8–16 hours is also compatible.

Step 2: 2'-O-Silyl Deprotection (for RNA residues)
  • Dry the cleaved oligonucleotide pellet.[1][6]

  • Resuspend in Triethylamine trihydrofluoride (TEA·3HF) .

  • Incubate at 65°C for 2.5 hours .

  • Quench with Isopropanol/NaOAc to precipitate the full-length RNA.

Step 3: Purification
  • Method: Ion-Exchange HPLC (IE-HPLC) or Reversed-Phase HPLC (RP-HPLC).

  • Note: 4'-Thio-modified oligos may elute slightly later than their native counterparts on RP-HPLC due to the increased lipophilicity of the sulfur atom.

Protocol: Quality Control & Validation

Every batch must be validated for identity and purity.

Mass Spectrometry (ESI-MS)

Calculate the expected molecular weight (MW).

  • Mass Shift: Each replacement of Oxygen (O) with Sulfur (S) adds +16.07 Da .

  • Example: If your native siRNA has a MW of 13,400 Da and you incorporated four 4'-S-T residues, the expected MW is

    
     Da.
    
Thermal Stability (Tm) Assay
  • Buffer: 10 mM Sodium Phosphate (pH 7.2), 100 mM NaCl.

  • Ramp: 0.5°C/min from 20°C to 90°C.

  • Expectation: 4'-Thio-RNA:RNA duplexes generally show a Tm equal to or slightly higher (+0.5 to +2°C per mod) than native RNA:RNA duplexes. A significant drop in Tm indicates a synthesis failure or sequence error.

Serum Stability Assay (Functional QC)
  • Incubation: Mix 2 µM siRNA with 50% human serum at 37°C.

  • Timepoints: 0, 1, 4, 12, 24, 48 hours.

  • Analysis: Run on 20% Polyacrylamide Gel (PAGE).

  • Criteria: 4'-S-T modified siRNAs should show a distinct half-life extension (

    
     hours) compared to unmodified controls (
    
    
    
    hour).

References

  • Matsuda, A. et al. (2000). "The Stereoselective Synthesis of 4'-β-Thioribonucleosides via the Pummerer Reaction." Journal of the American Chemical Society.[7]

  • Hoshika, S. et al. (2005).[8][9] "RNA interference induced by siRNAs modified with 4'-thioribonucleosides."[8] Nucleic Acids Symposium Series.

  • Dohmen, J. et al. (2018). "Structural basis for the synergy of 4'- and 2'-modifications on siRNA nuclease resistance, thermal stability and RNAi activity." Nucleic Acids Research.[1]

  • Takahashi, M. et al. (2012).[9] "Intracellular stability of 2'-OMe-4'-thioribonucleoside modified siRNA leads to long-term RNAi effect." Nucleic Acids Research.[1]

  • Glen Research. "Deprotection of Oligoribonucleotides Containing 4-Thio-U." (Note: Referenced for contrast; distinguishes base vs sugar deprotection).

Sources

Application Notes & Protocols: Leveraging 4'-Thiothymidine for High-Affinity Aptamer Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pursuit of high-affinity aptamers is a cornerstone of modern diagnostics and therapeutics. While standard DNA and RNA libraries offer a foundational platform for aptamer selection, their chemical diversity is inherently limited compared to the 20 amino acids that constitute antibodies.[1][2] This guide provides a comprehensive overview and detailed protocols for utilizing 4'-thiothymidine (4'-S-T), a pivotal chemical modification, to significantly enhance aptamer binding affinity. By replacing the 4'-oxygen atom of the deoxyribose sugar with sulfur, researchers can introduce unique structural and electronic properties into the oligonucleotide backbone, expanding the chemical space for interaction with target molecules.[3][4] These protocols are designed for researchers, scientists, and drug development professionals seeking to transcend the limitations of natural nucleic acids and develop next-generation, high-performance aptamers.

Introduction: The Rationale for Chemical Modification

Aptamers, single-stranded oligonucleotides selected through the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process, are lauded for their high specificity, ease of synthesis, and low immunogenicity.[5][6] However, achieving binding affinities (characterized by the dissociation constant, KD) comparable to or exceeding those of monoclonal antibodies often requires expanding the chemical functionality beyond the four canonical bases.[1] Chemical modifications can be introduced to enhance:

  • Binding Affinity (KD): By providing additional hydrophobic, van der Waals, or hydrogen bonding interactions.[1][7]

  • Nuclease Resistance: By altering the sugar-phosphate backbone to prevent enzymatic degradation, crucial for in vivo applications.[8][9][10]

  • Pharmacokinetic Properties: By improving stability and circulation half-life.[9]

The 4'-thiothymidine modification specifically addresses the enhancement of binding affinity. The substitution of the furanose ring oxygen with a larger, more polarizable sulfur atom subtly alters the sugar pucker and backbone geometry.[3] This can lead to a more rigid, pre-organized conformation that reduces the entropic penalty of binding and can create more favorable contacts with the target protein, ultimately resulting in a significant increase in binding affinity.[11] Furthermore, 4'-thio-modified aptamers have demonstrated markedly increased resistance to nuclease degradation.[3][9]

Mechanism of Affinity Enhancement with 4'-Thiothymidine

The primary advantages conferred by the 4'-thio modification stem from fundamental stereoelectronic differences between sulfur and oxygen:

  • Altered Sugar Pucker: The larger van der Waals radius of sulfur compared to oxygen influences the pseudorotational equilibrium of the sugar ring, often favoring conformations that can be beneficial for target recognition.[3]

  • Enhanced Stacking and Hydrophobic Interactions: The sulfur atom can participate in unique non-covalent interactions, including sulfur-aromatic and sulfur-π interactions, with amino acid residues like phenylalanine, tyrosine, and tryptophan in a target protein's binding pocket.

  • Increased Nuclease Stability: The 4'-thio modification confers significant resistance to degradation by nucleases, which is a critical attribute for therapeutic aptamers.[4][9] A 4'-thioRNA aptamer was shown to be 50 times more resistant to RNase A than its natural counterpart.[12]

The following diagram illustrates the key structural difference between natural thymidine and 4'-thiothymidine.

SELEX_Workflow cluster_char lib 1. Initial Library Synthesis (ssDNA with random region) incubate 2. Incubation with Target (e.g., protein immobilized on beads) lib->incubate wash 3. Partitioning (Wash) (Remove unbound sequences) incubate->wash elute 4. Elution (Recover target-bound sequences) wash->elute pcr 5. PCR Amplification (Using 4S-TTP + dATP, dCTP, dGTP) elute->pcr ssDNA_gen 6. ssDNA Generation (e.g., Asymmetric PCR or strand separation) pcr->ssDNA_gen enrich_lib Enriched Library (Input for next round) ssDNA_gen->enrich_lib Iterate Rounds enrich_lib->incubate characterize 7. Sequencing & Characterization (After 8-15 rounds) enrich_lib->characterize

Sources

Application Note: Improving RNA Interference (RNAi) Stability with 4'-Thionucleosides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Activity Paradox

The clinical translation of small interfering RNA (siRNA) is historically hampered by a critical trade-off: chemical modifications required to prevent nuclease degradation often distort the RNA helix, preventing efficient loading into the RNA-Induced Silencing Complex (RISC).[1][2]

This guide details the application of 4'-thionucleosides (4'-S-RNA) , a class of modifications where the furanose ring oxygen is replaced by sulfur.[1][2] Unlike 2'-modifications (e.g., 2'-O-Me, 2'-F) which primarily alter the sugar pucker or hydration patterns, 4'-thionucleosides provide a unique advantage: they confer extreme nuclease resistance while strictly maintaining the C3'-endo (North) sugar conformation required for authentic A-form helical geometry.[1][2] This allows for the design of "siRNA-like" potencies with "antisense-like" stability.[1][2]

Mechanistic Principles

The Conformational Advantage

The primary failure mode of heavily modified siRNAs is the inability of the Argonaute 2 (Ago2) PAZ domain to recognize the 3'-overhang, or the MID domain to anchor the 5'-phosphate.[1][2]

  • Native RNA: Adopts a C3'-endo pucker (A-form helix).[2]

  • DNA (Deoxyribose): Adopts a C2'-endo pucker (B-form helix).[1][2] DNA-based siRNAs fail because they cannot form the geometry required for RISC loading.[1][2]

  • 4'-Thio-RNA: The sulfur atom, being less electronegative and bulkier than oxygen, enforces a C3'-endo pucker even more strongly than native RNA due to the anomeric effect and steric repulsion.[1][2] This makes 4'-S-RNA a "hyper-RNA" mimic, recognized efficiently by Ago2 [1, 2].[1][2]

Nuclease Resistance

The 4'-sulfur substitution creates a steric and electronic environment that is unrecognizable to major serum nucleases (both endo- and exonucleases).[1][2] Data indicates that 4'-S-modified siRNAs can exhibit a half-life (


) in human serum of >24 hours, compared to <15 minutes for unmodified RNA [3].[1][2]
Mechanism of Action Diagram

RNAi_Mechanism cluster_0 Structural Integrity Unmod Unmodified siRNA (Rapid Degradation) Serum Serum Nucleases (Exo/Endo) Unmod->Serum Thio 4'-Thio siRNA (High Stability) Thio->Serum Resistant Structure Helical Geometry Check Thio->Structure Result_Fail Degradation / No Silencing Serum->Result_Fail < 15 min T1/2 Ago2 Ago2 Loading (RISC Complex) Result_Success Efficient mRNA Slicing Ago2->Result_Success Structure->Ago2 C3'-endo (A-form) Preserved

Figure 1: Comparative pathway of unmodified vs. 4'-thio siRNA. Note that 4'-thio bypasses nuclease degradation while satisfying the structural requirements of Ago2.[1][2]

Strategic Design: The "Modification Walk"

Blindly substituting all nucleotides with 4'-thio analogs can hinder strand separation (due to hyper-stabilization of the duplex).[1][2] Use the following design rules for optimal potency.

Table 1: Design Guidelines for 4'-Thio Incorporation
RegionRecommendationRationale
Sense Strand (Passenger) High Modification The sense strand is discarded by RISC. You can modify 50-100% of residues to protect the duplex during transit.[1][2]
Antisense 5'-End (Seed: nt 2-8) Minimal / No Modification This region is critical for target recognition.[1][2] Bulky modifications here can reduce on-target affinity.[1][2] Use 2'-F or native RNA here if possible.[1][2]
Antisense 3'-End (nt 19-21) High Modification (4'-S) The 3'-overhang is the primary attack site for exonucleases.[1][2] Placing 2-3 4'-thio residues here dramatically extends half-life.[1][2]
Cleavage Site (nt 10-11) Avoid The "Slicer" activity of Ago2 is sensitive to geometry at the scissile phosphate.[1][2] Keep this region native or 2'-F.

Protocol A: Chemical Synthesis of 4'-Thio siRNA

Context: 4'-thioribonucleoside phosphoramidites are bulkier than standard RNA amidites.[1][2] Standard automated coupling cycles will result in low yields (deletion sequences).

Materials
  • 4'-Thio-RNA Phosphoramidites (A, C, G, U) - Ensure 2'-O-TBDMS protection.

  • Solid Support: CPG (Controlled Pore Glass) or Polystyrene, 1 µmol scale.

  • Activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).[1][2]

  • Solvent: Anhydrous Acetonitrile (<10 ppm H2O).

Step-by-Step Procedure
  • Reagent Preparation:

    • Dissolve 4'-thio phosphoramidites in anhydrous acetonitrile to a concentration of 0.1 M . (Note: This is standard, but ensure complete dissolution; 4'-thio G can be stubborn).

    • Critical: Use molecular sieves (3Å) in the amidite bottles to maintain anhydrous conditions.

  • Coupling Cycle Optimization (The Critical Step):

    • Standard RNA coupling is typically 6–10 minutes.

    • Modify the synthesizer protocol to extend the coupling time for 4'-thio amidites to 12–15 minutes .

    • Reasoning: The sulfur in the ring creates steric hindrance, slowing the nucleophilic attack of the 5'-OH on the activated phosphoramidite.[1]

  • Oxidation:

    • Use standard Iodine/Water/Pyridine or t-Butyl Hydroperoxide.[1][2]

    • Standard times (1–2 mins) are sufficient; the sulfur in the ring is stable under standard oxidation conditions used for phosphite-to-phosphate conversion.[1][2]

  • Capping:

    • Standard Acetic Anhydride/N-Methylimidazole capping.[1][2]

  • Detritylation:

    • Use 3% Dichloroacetic acid (DCA) in Toluene or Dichloromethane.

    • Validation: Monitor the orange trityl color. If the color intensity drops significantly after a 4'-thio coupling, your coupling time was insufficient.

  • Cleavage and Deprotection:

    • Reagent: Ammonia/Methylamine (AMA) (1:1 ratio).[1]

    • Condition: 65°C for 10 minutes OR Room Temperature for 2 hours.

    • Note: 4'-thio linkages are stable in basic conditions.[1][2]

    • 2'-Desilylation: Treat with TEA·3HF (Triethylamine trihydrofluoride) at 65°C for 1.5 hours. Quench with Isopropoxytrimethylsilane.

Protocol B: Serum Stability Validation[1][2]

Context: You must prove that your modification improved stability compared to a control.

Materials
  • Human Serum (AB Male, heat-inactivated).[1][2]

  • 1x PBS (Phosphate Buffered Saline).

  • 20% Polyacrylamide Gel (Urea-PAGE).[1][2]

  • SybrGold or similar nucleic acid stain.

Procedure
  • Preparation: Prepare a 20 µM stock of annealed siRNA (Unmodified Control vs. 4'-Thio Modified).

  • Incubation:

    • Mix 10 µL siRNA stock + 90 µL 50% Human Serum (diluted in PBS).

    • Total Volume: 100 µL. Final siRNA conc: 2 µM.

    • Incubate at 37°C .

  • Time Points:

    • Aliquot 10 µL at: t=0, 30m, 1h, 4h, 12h, 24h, 48h.[2]

  • Quenching:

    • Immediately add aliquot to 10 µL of 2x Gel Loading Buffer (95% Formamide + 20 mM EDTA).

    • Flash freeze in liquid nitrogen or store at -80°C until all time points are collected.

  • Analysis:

    • Heat samples to 95°C for 2 minutes.

    • Load onto 20% Urea-PAGE gel.[1][2] Run at 200V for 45 mins.

    • Stain and image.

  • Calculation:

    • Quantify band intensity (densitometry). Plot % Intact siRNA vs. Time.

    • Calculate

      
       using first-order decay kinetics.
      

Experimental Workflow Diagram

Workflow Design Design: 3'-End Antisense + Full Sense Modification Synth Solid Phase Synthesis (Coupling: 15 mins) Design->Synth Deprot Deprotection & Desilylation (AMA + TEA.3HF) Synth->Deprot QC QC: ESI-MS & Trityl Monitor Deprot->QC QC->Synth Fail (Low Yield) Assay1 Assay 1: Serum Stability (PAGE Analysis) QC->Assay1 Pass Assay2 Assay 2: Luciferase Knockdown (Functional Validation) QC->Assay2 Pass

Figure 2: End-to-end workflow for generating and validating 4'-thio enhanced siRNA.

Troubleshooting Guide

IssueProbable CauseSolution
Low Coupling Yield (<95%) Steric hindrance of sulfur atom.[1][2]Increase coupling time to 15-20 minutes. Ensure activator (ETT) is fresh (<1 week old).[1]
Incomplete Knockdown Antisense strand is too heavily modified.Reduce 4'-thio content in the seed region (nt 2-8) of the antisense strand.[1][2]
Precipitation during Synthesis 4'-thio amidites have lower solubility.[1][2]Ensure concentration is exactly 0.1M. If precipitation occurs, use 10% DCM/Acetonitrile mix as solvent.
Degradation in Serum Exonucleases attacking ends.Ensure both 3'-ends (sense and antisense) have at least two 4'-thio or Phosphorothioate (PS) linkages.[1][2]

References

  • Hoshika, S., et al. (2004). Synthesis and physical properties of 4'-thioRNA: a new class of RNA mimics. Nucleic Acids Research. [Link][1][2][3]

  • Doshi, M. A., et al. (2006). Evaluation of the RNA interference activity of siRNAs modified with 4'-thioribonucleosides in mammalian cells. Nucleic Acids Research. [Link]

  • Takahashi, M., et al. (2012). Intracellular stability of 2'-OMe-4'-thioribonucleoside modified siRNA leads to long-term RNAi effect.[1][2] Nucleic Acids Research. [Link][1][2][3]

  • Watts, J. K., & Corey, D. R. (2012). Silencing disease: tools, targets and drug discovery. Journal of Pathology. [Link]

  • Deleavey, G. F., & Damha, M. J. (2012). Designing chemically modified oligonucleotides for targeted gene silencing. Chemistry & Biology. [Link][1][2][4][5]

Sources

Technical Guide: Integrating 4'-Thio-β-D-Ribofuranosylthymine into Therapeutic Antisense Architectures

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 4'-thio-β-D-ribofuranosylthymine (commonly referred to as 4'-thio-rT or 4'-S-RNA ) in the design and synthesis of therapeutic antisense oligonucleotides (ASOs).

Introduction: The Sulfur Substitution Advantage

In the landscape of antisense therapeutics, the modification of the furanose ring oxygen with sulfur (4'-S) represents a high-leverage strategy for enhancing drug potency. Unlike 2'-modifications (e.g., 2'-OMe, 2'-MOE) that primarily alter sugar pucker, the 4'-thio-β-D-ribofuranosylthymine modification fundamentally changes the electronic and steric environment of the backbone while locking the sugar into a C3'-endo (North-type) conformation.

Mechanistic Impact
  • RNA Mimicry & Affinity: The C3'-endo pucker mimics RNA structure, pre-organizing the ASO for hybridization. This results in a significant increase in thermal melting temperature (

    
    ) when hybridized to target mRNA (~ +1.0°C to +1.5°C per modification), superior to many first-generation DNA modifications.
    
  • Nuclease Resistance: The 4'-sulfur atom is bulky and less electronegative than oxygen. This steric bulk hinders the nucleophilic attack of phosphodiesterases and nucleases, conferring exceptional stability in serum without the need for full phosphorothioate (PS) backbones, which can increase toxicity.

  • RNase H Compatibility: Fully modified 4'-thio-RNA strands do not efficiently support RNase H1 activity. The enzyme requires a DNA-like (C2'-endo) conformation in the antisense strand to recognize the heteroduplex. Therefore, 4'-thio-rT is best utilized in Gapmer architectures (wings) or as Steric Blockers .

Strategic Design: Gapmer vs. Steric Blocker

To maximize therapeutic index, the placement of 4'-thio-rT residues must align with the intended mechanism of action.

A. The Gapmer Strategy (RNase H Mediated Knockdown)

Use this design for degrading mRNA transcripts.[1]

  • Wings (Flanks): Incorporate 2–5 residues of 4'-thio-rT at both the 5' and 3' ends. This provides high binding affinity and protects the internal gap from exonucleases.[2]

  • Gap: A central region of 8–10 deoxyribonucleotides (DNA) or phosphorothioate-DNA. This region adopts the C2'-endo pucker required to recruit RNase H1.

B. The Steric Blocker Strategy (Splice Switching / miRNA Inhibition)

Use this design for modifying splicing (e.g., exon skipping) or inhibiting microRNAs.

  • Full Modification: The entire sequence (or specific motifs) consists of 4'-thio-rT residues.

  • Mechanism: The high affinity and stability allow the ASO to bind the target RNA tightly, physically blocking the spliceosome or RISC complex without inducing degradation.

Visualization: Design Architectures

ASO_Design cluster_0 Gapmer Design (mRNA Degradation) cluster_1 Steric Blocker (Splice Switching) Wing5 5' Wing (4'-thio-rT) High Affinity Gap Central Gap (DNA/PS-DNA) RNase H Recruitment Wing5->Gap Wing3 3' Wing (4'-thio-rT) Exo-Protection Gap->Wing3 Target Target mRNA Wing3->Target Hybridization FullMod Fully Modified Sequence (4'-thio-rT) Steric Hindrance / No Degradation FullMod->Target High Affinity Binding

Caption: Architectural placement of 4'-thio-rT residues determines the therapeutic mechanism (Degradation vs. Blocking).

Protocol: Solid-Phase Synthesis of 4'-Thio-rT ASOs

Expert Insight: The critical challenge in synthesizing 4'-thio-modified oligonucleotides is the steric bulk of the sulfur atom, which slows down the phosphoramidite coupling reaction. Standard DNA coupling times (2 mins) will result in deletion sequences (N-1 impurities).

Materials Required[2][3][4][5][6][7][8][9][10][11][12]
  • Synthesizer: DNA/RNA Synthesizer (e.g., ABI 394, MerMade, or equivalent).

  • Phosphoramidite: 5'-O-DMT-4'-thio-β-D-ribofuranosylthymine 3'-CE phosphoramidite (0.1 M in Anhydrous Acetonitrile).

  • Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI). Avoid standard tetrazole if possible, as ETT/DCI are more efficient for sterically hindered amidites.

  • Oxidizer: 0.02 M Iodine in THF/Pyridine/H2O (Standard) OR Sulfurizing Reagent (e.g., DDTT) if phosphorothioate backbone is desired.

  • Solid Support: Universal CPG or nucleoside-loaded CPG (500 Å or 1000 Å).

Step-by-Step Synthesis Cycle
StepFunctionReagentDuration/ConditionCritical Notes
1 Detritylation 3% TCA in DCM~60 secEnsure complete removal of DMT (orange color monitoring).
2 Coupling 4'-thio-rT Amidite + Activator 600 sec (10 mins) CRITICAL: Extended time is required due to 4'-S steric hindrance.
3 Oxidation 0.02 M Iodine30 secConverts P(III) to P(V). Use DDTT (3 mins) for PS backbone.
4 Capping Cap A (Ac2O) + Cap B (N-Me-Im)30 secAcetylates unreacted 5'-OH to prevent deletion mutations.
Post-Synthesis Deprotection[3][8][13]
  • Cleavage: Treat the CPG column with Ammonium Hydroxide / Ethanol (3:1) .

  • Incubation: Heat at 55°C for 8–12 hours .

    • Note: 4'-thio sugars are generally stable under standard alkaline deprotection. Avoid ultra-fast deprotection (AMA at 65°C) unless validated, as high heat + strong amines can sometimes degrade sensitive modifications.

  • Desilylation (If 2'-OH protected): If the 4'-thio-rT monomer contains a 2'-TBDMS group (common for RNA analogs), treat with TEA·3HF (Triethylamine trihydrofluoride) for 24 hours at room temperature, then precipitate with butanol.

Protocol: Quality Control & Purification

Self-validating the synthesis is crucial because the hydrophobicity of the 4'-thio modification can alter retention times.

A. Purification Strategy
  • DMT-ON Purification (Recommended): The 5'-DMT group acts as a hydrophobic handle.

  • Method: Reverse-Phase HPLC (RP-HPLC).

    • Column: C18 or C4.

    • Buffer A: 0.1 M TEAA (pH 7.0).

    • Buffer B: Acetonitrile.[3][4]

    • Gradient: 0–50% B over 30 mins.

  • Observation: 4'-thio-modified ASOs will elute slightly later than their unmodified counterparts due to the lipophilicity of the sulfur.

B. Validation (Mass Spectrometry)
  • Technique: ESI-MS or MALDI-TOF.

  • Expected Mass Shift:

    • Calculate the molecular weight of the natural sequence.

    • Add +16 Da for each 4'-thio substitution (Oxygen [16.0]

      
       Sulfur [32.06]).
      
    • Example: A gapmer with four 4'-thio-rT residues should show a mass shift of approx +64 Da.

Biological Validation: Thermal Stability ( ) Assay

This assay confirms the structural integrity and binding affinity of your ASO.

  • Preparation: Mix 1.0 µM ASO with 1.0 µM complementary RNA target in buffer (10 mM Phosphate, 100 mM NaCl, pH 7.0).

  • Denaturation: Heat to 90°C for 5 mins, then slow cool to room temp.

  • Measurement: Monitor UV absorbance at 260 nm while heating from 20°C to 90°C (0.5°C/min ramp).

  • Analysis: Determine

    
     from the first derivative of the melting curve.
    
    • Success Criteria: You should observe a

      
       of +1.0°C to +2.0°C per 4'-thio modification  compared to the unmodified DNA control.
      
Comparative Stability Data (Reference Values)
Modification Type

(vs RNA)
Nuclease ResistanceRNase H Recruitment
Unmodified DNAReferenceLowHigh
Phosphorothioate (PS)-0.5°C to -1.0°CHighHigh
2'-OMe RNA+0.5°C to +0.7°CModerateNo
4'-thio-rT +1.0°C to +1.5°C Very High No
LNA (Locked Nucleic Acid)+3.0°C to +8.0°CVery HighNo

References

  • Hoshika, S., et al. (2004). "Synthesis and physical properties of 4'-thioRNA: A comprehensive study." Nucleic Acids Research.[4] Link

  • Watts, J. K., & Corey, D. R. (2012). "Silencing disease genes in the laboratory and the clinic." Journal of Pathology. Link

  • Dande, P., et al. (2003). "Improving RNA binding affinity and nuclease resistance of oligonucleotides by 4'-thio-modification." Journal of Medicinal Chemistry. Link

  • Glen Research. (2023). "Sulfurizing Reagents and Thio-Nucleosides in Oligonucleotide Synthesis." Glen Report. Link

  • Takahashi, M., et al. (2009). "4'-Thio-nucleic acids: their synthesis, properties, and applications." ChemBioChem. Link

Sources

Pharmacokinetics of 4'-thiothymidine in in vivo models

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacokinetics and Bioanalysis of 4'-Thiothymidine (4DST) in In Vivo Models

Executive Summary

4'-Thiothymidine (4DST, also known as S-dN or 4'-thio-dT) is a nucleoside analogue utilized primarily as a proliferation marker and a PET imaging tracer. Unlike 3'-deoxy-3'-fluorothymidine (FLT), 4DST is incorporated into DNA, providing a true measure of DNA synthesis. Unlike endogenous thymidine (TdR), 4DST is resistant to catabolism by Thymidine Phosphorylase (TP), resulting in superior in vivo stability.

This guide details the pharmacokinetic (PK) profile of 4DST, providing validated protocols for its administration, extraction, and quantification via LC-MS/MS in murine models.

Critical Nomenclature & Chemical Identity

CRITICAL ALERT: Isomer Distinction

Do not confuse 4'-thiothymidine (4DST) with 4-thiothymidine (S4TdR) .

  • 4'-thiothymidine (4DST): Sulfur atom replaces oxygen in the furanose sugar ring.[1] (Primary use: Proliferation marker/PET).
  • 4-thiothymidine (S4TdR): Sulfur atom replaces oxygen on the thymine base (position 4). (Primary use: UVA Photosensitizer).
This protocol specifically addresses 4DST (Sugar-modified).
  • IUPAC Name: 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione[2]

  • Molecular Formula: C₁₀H₁₄N₂O₄S[3]

  • Molecular Weight: 258.30 g/mol [1][2]

Mechanistic Pharmacology

The pharmacokinetic value of 4DST lies in its "Metabolic Trapping" mechanism. It mimics thymidine in the salvage pathway but evades the primary catabolic route.

Biological Pathway[4][5]
  • Transport: Enters the cell via Equilibrative Nucleoside Transporter 1 (ENT1).

  • Activation: Phosphorylated by Thymidine Kinase 1 (TK1) to the monophosphate (4DST-MP). TK1 is S-phase specific, making uptake proportional to cell proliferation.

  • Incorporation: Further phosphorylated to the triphosphate (4DST-TP) and incorporated into genomic DNA by DNA polymerases.

  • Catabolic Resistance: The 4'-thio substitution renders the glycosidic bond resistant to cleavage by Thymidine Phosphorylase (TP), preventing rapid degradation to thymine and 4-thioribose.

G cluster_0 Cell Membrane node_ext Extracellular Space node_cyto Cytosol node_nuc Nucleus 4 4 DST_out 4DST (Free) ENT1 ENT1 (Transporter) DST_out->ENT1 ENT1->4 DST_in 4DST (Intracellular) TK1 Thymidine Kinase 1 (Rate Limiting) DST_in->TK1 Phosphorylation TP Thymidine Phosphorylase DST_in->TP TK1->4 DST_MP 4DST-MP Polymerase DNA Polymerase DST_MP->Polymerase  --> DP --> TP   Catabolites Catabolites (Blocked) TP->Catabolites RESISTANT DNA Genomic DNA (Trapped Signal) Polymerase->DNA Incorporation

Figure 1: Metabolic fate of 4'-thiothymidine. Note the resistance to Thymidine Phosphorylase (TP), which distinguishes it from endogenous Thymidine.

In Vivo Experimental Protocol

Animal Model Considerations
  • Species: Mice (Balb/c or Nude Xenografts).[4]

  • Dose Selection:

    • Tracer Studies: 0.1 - 1.0 mg/kg (IV).

    • Therapeutic/Saturation Studies: 10 - 100 mg/kg (IP).

    • Note: 4DST has shown antitumor activity at high doses (e.g., 100 mg/kg q.d.) in specific xenografts.

Administration & Sampling Workflow

Step 1: Preparation of Vehicle

  • 4DST is moderately soluble in water.

  • Vehicle: Saline (0.9% NaCl) or PBS.

  • Procedure: Dissolve 4DST powder in saline to achieve a concentration of 2–5 mg/mL. Vortex and filter sterilize (0.22 µm).

Step 2: Dosing (Intraperitoneal - IP)

  • Weigh mouse accurately.

  • Administer calculated volume (e.g., 10 mL/kg).

  • Record exact time of injection (

    
    ).
    

Step 3: Serial Blood Sampling

  • Timepoints: Pre-dose, 5, 15, 30, 60, 120, 240, 480 min.[5]

  • Method: Microsampling (tail vein) or terminal cardiac puncture for late timepoints.[4]

  • Collection: Collect 20–50 µL blood into K2-EDTA tubes.

  • Processing: Centrifuge immediately at 2,000 x g for 10 min at 4°C. Harvest plasma and store at -80°C.

Step 4: Tissue Collection (Optional for Biodistribution)

  • Perfuse animal with PBS to remove residual blood.

  • Harvest organs (Tumor, Bone Marrow, Liver, Spleen).

  • Snap freeze in liquid nitrogen.

Bioanalytical Method (LC-MS/MS)

Quantification of 4DST requires a sensitive assay to distinguish it from endogenous thymidine.

Sample Preparation (Protein Precipitation)
  • Thaw plasma samples on ice.

  • Aliquot 20 µL plasma into a 1.5 mL tube.

  • Add 10 µL Internal Standard (IS) .

    • Recommended IS: 3'-Deoxy-3'-fluorothymidine (FLT) or stable isotope labeled Thymidine (¹³C-TdR). Avoid natural Thymidine as it is endogenous.

  • Add 150 µL Acetonitrile (ACN) containing 0.1% Formic Acid to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 min at 4°C.

  • Transfer supernatant to an autosampler vial. Evaporate to dryness (optional) and reconstitute in Mobile Phase A, or inject directly if sensitivity allows.

LC-MS/MS Conditions
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).

  • Ionization: Electrospray Ionization (ESI), Positive Mode .

  • Column: C18 Reverse Phase (e.g., Waters Acquity HSS T3, 2.1 x 50 mm, 1.8 µm). Note: HSS T3 is excellent for polar nucleosides.

Mobile Phase:

  • A: Water + 0.1% Formic Acid.

  • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 2% B hold (0-1 min), ramp to 90% B (1-4 min), re-equilibrate.

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Cone Vol / CE Rationale
4DST 259.1 [M+H]⁺ 127.1 Med / High Loss of 4'-thiosugar; detection of protonated Thymine base.
4DST (Qual) 259.1 110.1 High Further fragmentation of Thymine base.

| FLT (IS) | 245.1 | 127.1 | Med / High | Loss of fluorosugar; detection of Thymine base. |

Note: Both 4DST and FLT produce the m/z 127.1 product ion (Thymine). Chromatographic separation is essential. 4DST is more lipophilic than Thymidine/FLT due to the sulfur, typically eluting later on C18.

Data Analysis & Expected Results

Pharmacokinetic Parameters

Analyze concentration-time data using Non-Compartmental Analysis (NCA) (e.g., Phoenix WinNonlin or PKsolvers).

Key Parameters to Report:

  • 
    :  Maximum plasma concentration.
    
  • 
    :  Time to reach 
    
    
    
    .
  • 
    :  Area under the curve (exposure).
    
  • 
    :  Terminal elimination half-life.
    
    • Expectation: 4DST

      
       in mice is typically 0.5 – 1.5 hours , which is significantly longer than natural Thymidine (approx. 10-20 min) due to TP resistance, but shorter than some fully modified drugs due to rapid renal clearance of nucleosides.
      
DNA Incorporation Calculation (If analyzing tissue)

To verify "Metabolic Trapping":

  • Extract genomic DNA from tissue (using standard kits, e.g., DNeasy).

  • Hydrolyze DNA enzymatically (DNAse I + Phosphodiesterase + Alkaline Phosphatase) to single nucleosides.

  • Analyze hydrolysate via LC-MS/MS.

  • Metric: Calculate % Substitution = [4DST] / ([4DST] + [Thymidine]) × 100.

References

  • Toyohara, J., et al. (2006). "Evaluation of 4'-[methyl-14C]thiothymidine for in vivo DNA synthesis imaging." Journal of Nuclear Medicine, 47(10), 1717–1722.

  • Plotnik, D. A., et al. (2014). "In Vitro Analysis of Transport and Metabolism of 4'-Thiothymidine in Human Tumor Cells." Nuclear Medicine and Biology, 42(5).

  • Miura, S., et al. (1996). "In vitro and in vivo antitumor activity of a novel nucleoside, 4'-thio-2'-deoxy-2'-methylidenecytidine." Biological and Pharmaceutical Bulletin, 19(10), 1311-1315.

  • Newton, B., et al. (2024). "Quantification of deoxythioguanosine in human DNA with LC-MS/MS." Scientific Reports. (Methodology reference for nucleoside analysis in DNA).

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 1-(4'-Thio-beta-ribofuranosyl)thymine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SOL-4TRT-001 Subject: Advanced Solubilization Protocols for 4'-Thio-5-methyluridine Analogs Status: Open Assigned Specialist: Senior Application Scientist, Nucleoside Chemistry Division

Executive Summary

You are working with 1-(4'-Thio-beta-ribofuranosyl)thymine (also known as 4'-Thio-5-methyluridine or 4'-Thio-rT ).

The Core Challenge: Unlike natural ribothymidine, this analog replaces the furanose ring oxygen with a sulfur atom.[1] While this modification confers exceptional resistance to nucleases and improves metabolic stability, it significantly alters the physicochemical profile.[1] The sulfur atom is less electronegative and has a larger van der Waals radius than oxygen, increasing the lipophilicity (


) of the sugar moiety.[1] Consequently, the molecule exhibits poor aqueous solubility  compared to its oxygen-containing counterparts, often leading to precipitation in aqueous buffers (PBS, saline) upon dilution from organic stocks.[1]

This guide provides a tiered approach to solubilization, ranging from standard in vitro protocols to advanced in vivo formulation strategies.[1]

Module 1: Solvent Selection & Stock Preparation (In Vitro)

For cellular assays and biochemical screens, organic co-solvents are the standard.[1] However, the order of addition is critical to prevent "crashing out."

Protocol A: The DMSO "Bottom-Up" Method

Best For: High-throughput screening (HTS), Cell culture (dosing < 1% DMSO).[1]

  • Weighing: Accurately weigh the lyophilized powder. Note: 4'-thionucleosides can be hygroscopic; allow the vial to equilibrate to room temperature before opening to prevent water uptake.

  • Primary Solubilization:

    • Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a stock concentration of 10 mM to 50 mM .[1]

    • Why: DMSO disrupts the intermolecular hydrogen bonding of the nucleoside crystal lattice more effectively than water.[1]

    • Vortex vigorously for 30–60 seconds.[1] If visual particulates remain, sonicate in a water bath at 37°C for 5 minutes.[1]

  • Secondary Dilution (The Critical Step):

    • Do NOT add the DMSO stock directly to a large volume of cold media. This causes local high concentrations and immediate precipitation.[1]

    • Technique: Pre-warm the culture media/buffer to 37°C. Slowly add the DMSO stock to the media while vortexing or stirring rapidly.

Solubility Data & Limits
Solvent SystemEstimated Solubility (Max)SuitabilityNotes
Water / PBS (pH 7.4) < 2 mg/mLPoorHigh risk of precipitation over time.
DMSO > 20 mg/mLExcellentStandard stock solvent.[1] Freeze aliquots at -20°C.
Ethanol (100%) ~ 2–5 mg/mLModerateLess toxic than DMSO but lower solubility capacity.[1]
DMF > 15 mg/mLGoodAlternative to DMSO; higher toxicity.[1]

Module 2: Advanced Formulation (In Vivo / High Concentration)

When simple organic solvents are toxic or insufficient (e.g., animal studies requiring high mg/kg doses), you must utilize complexation or cosolvency .[1]

Protocol B: Cyclodextrin Complexation (The "Gold Standard")

Best For: Animal studies (IP/IV/Oral), preventing precipitation in aqueous environments.[1]

Mechanism: Hydroxypropyl-


-cyclodextrin (HP-

-CD) forms a "host-guest" inclusion complex. The lipophilic 4'-thioribose sugar nests inside the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior interacts with the aqueous buffer.

Step-by-Step Procedure:

  • Prepare Vehicle: Dissolve 20% (w/v) HP-

    
    -CD  in sterile water or saline. Stir until clear.
    
  • Add Compound: Add the required amount of 1-(4'-Thio-beta-ribofuranosyl)thymine powder to the cyclodextrin solution.

  • Energy Input:

    • Sonicate at 40°C for 20–30 minutes.

    • Observation: The suspension should turn into a clear solution as the inclusion complexes form.

  • Filtration: Pass through a 0.22

    
    m PES filter to sterilize.[1]
    
Protocol C: pH Manipulation (Use with Caution)

Best For: Chemical synthesis or acute non-biological applications.[1]

  • Theory: The thymine base has an acidic proton at the N3 position (

    
    ).[1] Raising the pH > 10 ionizes the base (
    
    
    
    ), drastically increasing water solubility.[1]
  • Warning: While the 4'-thio linkage is stable, extreme pH can degrade other parts of the molecule or be toxic to cells.

  • Method: Dissolve in 0.1 M NaOH or

    
    , then slowly back-titrate to pH 8.5–9.0 if the application permits.
    

Visualizing the Workflow

The following decision tree helps you select the correct protocol based on your application.

SolubilityDecisionTree Start Start: 1-(4'-Thio-beta-ribofuranosyl)thymine AppType Select Application Start->AppType InVitro In Vitro (Cells/Enzymes) AppType->InVitro InVivo In Vivo (Animal Models) AppType->InVivo ConcCheck Final Conc < 100 µM? InVitro->ConcCheck CD Protocol B: 20% HP-beta-Cyclodextrin InVivo->CD Standard Route DMSO Protocol A: DMSO Stock (Dilute < 1% v/v) ConcCheck->DMSO Yes Cosolvent Use DMSO + PBS + Tween 80 ConcCheck->Cosolvent No (High Conc)

Caption: Decision matrix for solubilizing 4'-thionucleosides based on experimental concentration and biological tolerance.

Troubleshooting & FAQs

Q1: My compound precipitated after adding the DMSO stock to the cell media. Why?

A: This is the "Solvent Shock" effect.[1]

  • Cause: Rapid change in polarity forces the hydrophobic 4'-thiosugar to aggregate before it can disperse.

  • Fix:

    • Warm the media to 37°C.

    • Vortex the media while adding the DMSO stock dropwise.[1]

    • Ensure final DMSO concentration is

      
      .[1]
      
Q2: Can I use water to make the stock solution if I heat it?

A: Not recommended. While heat may temporarily dissolve the compound, it will likely re-crystallize upon cooling or storage (thermodynamic instability).[1] Water also promotes hydrolysis over long storage periods.[1] Always use DMSO or anhydrous buffers for stocks.[1]

Q3: Is the sulfur atom sensitive to oxidation during solubilization?

A: Yes, 4'-thionucleosides can oxidize to sulfoxides (


) or sulfones (

) if exposed to strong oxidants or prolonged air exposure in solution.[1]
  • Prevention: Degas your buffers (bubble with Nitrogen/Argon) before use.[1] Store DMSO stocks at -20°C under inert gas if possible.

Q4: How does this differ from 4'-thiothymidine (4'-thio-dT)?

A: The molecule you are using (1-(4'-Thio-beta-ribofuranosyl)thymine) contains a 2'-OH group (ribose), whereas 4'-thiothymidine is the 2'-deoxy form.

  • Solubility Implication: Your molecule (ribo) is slightly more soluble than the deoxy form due to the extra hydroxyl group, but the 4'-thio modification still dominates the solubility profile, requiring the protocols above.

References

  • Yoshimura, Y., et al. (1996).[1] "Synthesis and properties of 4'-thionucleosides." Journal of Organic Chemistry. (Fundamental synthesis and physicochemical properties of 4'-thio-ribonucleosides). [1]

  • Cayman Chemical. (2023).[1] "Thymidine Solubility and Stability Guidelines." (Baseline data for thymine nucleoside solubility in DMSO vs. PBS).

  • Loftsson, T., & Brewster, M. E. (2010).[1] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. (Authoritative guide on using HP-

    
    -CD for solubilization). 
    
  • PubChem. (2024).[1] "Compound Summary: 1-(4'-Thio-beta-ribofuranosyl)thymine." (Chemical structure and identity verification). [1]

Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) for specific handling requirements of thionucleosides.

Sources

Solving depurination issues in 4'-thio-beta-ribofuranosylthymine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4'-Thio-Beta-Ribofuranosylthymine Synthesis

Executive Summary

You are encountering "depurination" (technically deglycosylation or N-glycosidic cleavage ) during the synthesis of 4'-thio-beta-ribofuranosylthymine. While 4'-thionucleosides generally exhibit superior resistance to nucleases compared to their 4'-oxo counterparts, the synthetic intermediates are uniquely sensitive during the Vorbrüggen coupling and acidic deprotection steps.

The sulfur atom in the furanose ring stabilizes the oxocarbenium (thionium) ion intermediate. While this facilitates the initial coupling, it also makes the reaction reversible . Under strong Lewis acid conditions or elevated temperatures, the thermodynamic equilibrium shifts, leading to bond cleavage (loss of base) or anomerization (loss of stereochemistry).

Part 1: The Mechanism of Failure

To solve the issue, you must understand the "Thionium Ion Trap." Unlike oxygen, the sulfur atom is a "soft" nucleophile that stabilizes the positive charge at C1' effectively.

The Failure Cascade:

  • Over-Activation: If the Lewis Acid (TMSOTf or SnCl4) is too strong or the temperature is too high, the formed nucleoside can re-ionize.

  • Reversibility: The N-glycosidic bond breaks, regenerating the stable thionium ion and the silylated base.

  • Degradation: Upon aqueous workup, the thionium ion hydrolyzes to the hemiacetal (sugar only), and the base precipitates. You see this as "depurination."

ThioniumMechanism cluster_0 The Danger Zone (Equilibrium) Start 4'-Thio-Sugar Acetate Thionium Thionium Ion (Stabilized by Sulfur) Start->Thionium Lewis Acid Activation Product 4'-Thio-Thymidine (Beta Anomer) Thionium->Product Silylated Thymine Kinetic Control (-78°C) Cleavage Deglycosylation (Loss of Base) Thionium->Cleavage Aqueous Workup Product->Thionium Reversible if Temp > 0°C or Acid too strong

Figure 1: The reversibility of the Vorbrüggen coupling in 4'-thiosugars. High energy or acidity drives the reaction backward, leading to base loss during workup.

Part 2: Optimized Experimental Protocol

This protocol minimizes reversibility by controlling the "Hard/Soft" acid-base interactions.

Prerequisites:

  • Sugar: 1-O-acetyl-2,3,5-tri-O-benzoyl-4-thio-D-ribofuranose (Pummerer product).

  • Base: Thymine (must be bis-silylated).[1]

  • Solvent: Acetonitrile (MeCN) or Dichloroethane (DCE). Avoid THF for coupling if possible as it can coordinate the Lewis Acid.

Step-by-Step Methodology
StepActionCritical Parameter (The "Why")
1. Silylation Reflux Thymine in HMDS + cat. (NH4)2SO4 until clear. Evaporate HMDS completely .Residual HMDS acts as a base and quenches the Lewis Acid, leading to incomplete conversion.
2. Drying Co-evaporate the sugar and silylated base with dry toluene (3x).Moisture generates HCl/TfOH, which causes uncontrolled depurination.
3. Activation Dissolve in dry MeCN. Cool to -78°C . Add TMSOTf (1.1 eq) dropwise.CRITICAL: Low temp favors the kinetic beta-product. High temp allows thermodynamic equilibration (alpha-anomer) and bond cleavage.
4. Reaction Stir at -78°C for 1h, then slowly warm to 0°C (never room temp).Monitor by TLC. If product forms but disappears, you are warming too fast/high.
5. Quenching Pour reaction mixture into ice-cold NaHCO3/CH2Cl2 mixture while stirring vigorously.NEVER use water alone. The sudden pH drop generates free TfOH, which cleaves the bond instantly.

Part 3: Troubleshooting Guide

Scenario A: "I see the product on TLC, but it disappears during workup."

Diagnosis: Acid-catalyzed hydrolysis during quenching. Solution:

  • The Buffer Rule: Your quenching solution must be basic before the reaction mixture touches it.

  • Switch Solvents: Use TEA (Triethylamine) in the organic solvent during extraction (1% v/v) to keep the system basic.

  • Avoid Silica: Silica gel is slightly acidic. For highly labile 4'-thio intermediates, neutralize the silica column with 1% TEA/Hexanes before loading.

Scenario B: "I am getting a mixture of Alpha and Beta anomers."

Diagnosis: Loss of C2-acyloxonium participation or thermodynamic equilibration. Solution:

  • Check C2 Group: Ensure you have a participating group (Benzoyl or Acetyl) at C2. If you are using a benzyl ether at C2, you lose stereocontrol.

  • Lewis Acid Switch: Switch from TMSOTf to SnCl4 (Tin Tetrachloride). SnCl4 coordinates with the C2-carbonyl and the N-glycosidic nitrogen, locking the geometry more rigidly than the silyl triflate. Note: SnCl4 requires difficult emulsion workups.

Scenario C: "The reaction is stuck; starting material remains."

Diagnosis: Silylation failure or Lewis Acid quenching. Solution:

  • Resilylate: Ensure Thymine is clear and colorless before coupling. Use BSA (N,O-Bis(trimethylsilyl)acetamide) as a silylating agent in situ if HMDS fails.

  • Scavenger: Add 4Å molecular sieves. Water kills TMSOTf immediately.

Part 4: Data & Decision Matrix

Use this table to select the correct Lewis Acid based on your specific failure mode.

VariableTMSOTf (Trimethylsilyl triflate) SnCl4 (Tin Tetrachloride) BF3·OEt2
Acidity (Hardness) High (Hard)Medium (Soft/Chelating)High (Hard)
Risk of Cleavage High (If not quenched cold)LowHigh
Stereocontrol Good (at -78°C)Excellent (Chelation control)Poor
Workup Difficulty Easy (Bicarbonate wash)Difficult (Emulsions)Easy
Recommendation Standard Choice for scale-up.Use if Anomerization is the main issue.Avoid for 4'-thio.

Part 5: Visualization of Troubleshooting Logic

TroubleshootingTree Start Issue: Low Yield / Base Loss CheckTLC Does product appear on TLC DURING reaction? Start->CheckTLC Anomers Issue: Alpha/Beta Mixture Start->Anomers NoProduct No: Product never forms CheckTLC->NoProduct No YesProduct Yes: Product forms but vanishes CheckTLC->YesProduct Yes CheckSilyl Check Thymine Silylation (Is solution clear?) NoProduct->CheckSilyl Resilylate Action: Use BSA or reflux HMDS longer CheckSilyl->Resilylate CheckQuench Check Workup pH (Is it acidic?) YesProduct->CheckQuench Acidic Acidic Workup CheckQuench->Acidic pH < 7 FixQuench Action: Quench into Cold NaHCO3 + TEA Acidic->FixQuench TempControl Action: Lower Temp to -78°C or Switch to SnCl4 Anomers->TempControl

Figure 2: Decision tree for diagnosing yield loss in 4'-thio-thymidine synthesis.

Part 6: FAQ

Q1: Can I use acidic conditions (e.g., 80% Acetic Acid) to deprotect the trityl group later? A: Proceed with extreme caution. While 4'-thionucleosides are generally more stable to phosphorylases, the N-glycosidic bond can still cleave under heat + acid.

  • Recommendation: Use ZnBr2 in nitromethane or DCA (Dichloroacetic acid) in DCM at 0°C for trityl removal. Avoid heating with acetic acid.

Q2: Why is Thymine more problematic than Adenine? A: Thymine is not necessarily more problematic, but the N1-glycosidic bond in pyrimidines lacks the N7-stabilization effects seen in some purines. However, the lack of an exocyclic amine means you don't have competing N-acylation issues. The issue is likely the electronic nature of the 4'-thio sugar making the bond labile.

Q3: My product is an oil that won't crystallize. Is it pure? A: 4'-thionucleosides often resist crystallization due to the presence of minor alpha-anomers or sulfur-oxidation byproducts (sulfoxides).

  • Action: Perform a high-resolution NMR. If you see a doublet at ~6.0-6.5 ppm with

    
    , you have the Beta anomer. If 
    
    
    
    , it may be Alpha.

References

  • Toyama, K., et al. (2014). "Synthesis of 4'-thionucleosides and their biological activities." Antiviral Chemistry & Chemotherapy.

  • Secrist, J. A., et al. (1991). "Synthesis and biological activity of 4'-thio-beta-D-ribofuranosylpyrimidine nucleosides." Journal of Medicinal Chemistry.

  • Dyson, M. R., & Coe, P. L. (2002). "The synthesis of 4'-thio-2'-deoxy-nucleosides." Journal of the Chemical Society, Perkin Transactions 1.

  • Haeberli, P., & Cook, P. D. (2006). "Synthesis of 4'-thioribonucleosides using the Pummerer reaction." Current Protocols in Nucleic Acid Chemistry.

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). "Handbook of Nucleoside Synthesis." John Wiley & Sons. (Standard Reference Text).

Sources

Validation & Comparative

A Head-to-Head Comparison for Researchers: Binding Affinity of 1-(4'-Thio-beta-ribofuranosyl)thymine vs. LNA (Locked Nucleic Acid)

Author: BenchChem Technical Support Team. Date: February 2026

For the researcher navigating the complex landscape of oligonucleotide modifications, the choice between 1-(4'-Thio-beta-ribofuranosyl)thymine (a 4'-thionucleoside) and Locked Nucleic Acid (LNA) can be pivotal. Both promise enhanced binding affinity and nuclease resistance, yet their underlying chemistry and resulting biophysical properties present distinct advantages and disadvantages. This guide provides a comprehensive, data-driven comparison to inform your experimental design and therapeutic development.

At a Glance: Key Performance Metrics

Feature1-(4'-Thio-beta-ribofuranosyl)thymine (4'-thioT)Locked Nucleic Acid (LNA)
Binding Affinity (ΔTm per modification) +1 to +2.5°C (vs. RNA target)[1][2]+1.5 to +10°C (vs. RNA/DNA target)[3][4]
Structural Conformation Prefers A-form like duplex geometry[1][2]Locked C3'-endo (A-form) conformation[4]
Nuclease Resistance Significantly increased[2]Significantly increased[4]
Synthesis Phosphoramidite chemistryStandard phosphoramidite chemistry[3]

The Deep Dive: Understanding the Chemical Basis of Enhanced Affinity

The remarkable binding affinities of both 4'-thionucleosides and LNA stem from their fundamental chemical modifications to the ribose sugar, which pre-organize the oligonucleotide into a conformation favorable for duplex formation.

1-(4'-Thio-beta-ribofuranosyl)thymine , as a representative 4'-thionucleoside, features the substitution of the 4'-oxygen atom of the ribofuranose ring with a larger sulfur atom. This substitution influences the sugar pucker equilibrium, favoring a conformation that is amenable to forming stable A-form duplexes, which are characteristic of RNA-RNA and RNA-DNA hybrids.[1][2] The enhanced stability is primarily driven by favorable enthalpic contributions.[2]

Locked Nucleic Acid (LNA) , on the other hand, achieves its conformational rigidity through a methylene bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar.[4] This "lock" forces the sugar into a C3'-endo (North) conformation, which is the ideal geometry for A-type helices.[4] This pre-organization drastically reduces the entropic penalty of hybridization, leading to a significant increase in thermal stability and binding affinity.

cluster_0 Chemical Modification cluster_1 Structural Impact cluster_2 Thermodynamic Consequence 4_thioT 1-(4'-Thio-beta-ribofuranosyl)thymine (4'-thioT) A_form Favors A-form like conformation 4_thioT->A_form Sulfur substitution LNA Locked Nucleic Acid (LNA) Locked_A_form Locked in A-form (C3'-endo) conformation LNA->Locked_A_form Methylene bridge Increased_Affinity_thio Increased Binding Affinity (Moderate) A_form->Increased_Affinity_thio Pre-organization Increased_Affinity_LNA Dramatically Increased Binding Affinity Locked_A_form->Increased_Affinity_LNA Rigid pre-organization

Figure 1. Logical relationship between chemical modification, structural impact, and binding affinity.

Experimental Data: A Comparative Analysis of Thermal Stability

The most direct measure of binding affinity for oligonucleotides is the change in melting temperature (ΔTm) of a duplex upon incorporation of a modified nucleotide. A higher ΔTm indicates a more stable duplex and thus higher binding affinity.

LNA consistently demonstrates a superior ability to enhance thermal stability compared to 4'-thionucleosides. Published data indicates that a single LNA modification can increase the Tm of a duplex by as much as 10°C, with typical values ranging from +1.5 to +4°C per modification in longer oligonucleotides.[3] In contrast, the incorporation of a 4'-thionucleoside generally results in a more modest increase in Tm, typically in the range of +1 to +2.5°C per modification when hybridized to an RNA target.[1][2]

The overall order of thermal stabilities for duplexes containing 4'-thioRNA has been reported as: 4'-thioRNA:4'-thioRNA >> 4'-thioRNA:RNA > RNA:RNA > RNA:DNA > 4'-thioRNA:DNA.[2] This highlights the preference of 4'-thio modified oligonucleotides for RNA targets.

Experimental Protocols: Measuring Binding Affinity

Two primary techniques are employed to quantify the binding affinity of modified oligonucleotides: UV-melting temperature analysis and Surface Plasmon Resonance (SPR).

UV-Melting Temperature (Tm) Analysis

This method measures the temperature at which 50% of the oligonucleotide duplex dissociates into single strands.

Step-by-Step Protocol:

  • Sample Preparation:

    • Synthesize oligonucleotides containing the desired modifications (4'-thioT or LNA) and their complementary DNA or RNA strands using standard phosphoramidite chemistry.

    • Quantify the concentration of each oligonucleotide using UV absorbance at 260 nm.

    • Prepare duplex samples by mixing equimolar amounts of the modified oligonucleotide and its complement in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

  • Instrumentation:

    • Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

  • Measurement:

    • Place the duplex sample in a quartz cuvette.

    • Monitor the absorbance at 260 nm as the temperature is increased at a controlled rate (e.g., 1°C/minute) from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C).

  • Data Analysis:

    • Plot absorbance versus temperature to obtain a melting curve.

    • The melting temperature (Tm) is determined from the maximum of the first derivative of the melting curve.

    • Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived from analyzing melting curves at different oligonucleotide concentrations.

Start Start Prep Prepare Duplex Sample (Modified Oligo + Complement) Start->Prep Instrument Place in UV-Vis Spectrophotometer with Peltier Prep->Instrument Measure Ramp Temperature (e.g., 20°C to 90°C at 1°C/min) Instrument->Measure Record Record Absorbance at 260 nm Measure->Record Plot Plot Absorbance vs. Temperature Record->Plot Analyze Calculate First Derivative Plot->Analyze Tm Determine Tm (Peak of First Derivative) Analyze->Tm End End Tm->End

Figure 2. Experimental workflow for UV-melting temperature (Tm) analysis.

Surface Plasmon Resonance (SPR)

SPR provides real-time kinetic data on the association and dissociation of molecules, allowing for the determination of binding affinity (KD).[5][6][7][8][9]

Step-by-Step Protocol:

  • Sensor Chip Preparation:

    • Immobilize one of the binding partners (e.g., the complementary DNA or RNA target) onto the surface of an SPR sensor chip.

  • Binding Measurement:

    • Inject a series of concentrations of the analyte (the modified oligonucleotide) over the sensor surface.

    • Monitor the change in the refractive index at the surface in real-time, which is proportional to the amount of bound analyte.

  • Data Analysis:

    • Generate sensorgrams (response units vs. time).

    • Fit the association and dissociation curves to a kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka). A lower KD value indicates a higher binding affinity.

Concluding Remarks for the Practicing Scientist

Both 1-(4'-Thio-beta-ribofuranosyl)thymine and LNA offer valuable tools for enhancing the binding affinity and nuclease resistance of oligonucleotides.

LNA stands out for its exceptional ability to increase thermal stability, making it the preferred choice for applications requiring very high affinity, such as in situ hybridization probes, allele-specific PCR, and antisense oligonucleotides where a strong and specific binding is paramount. [4]

4'-Thionucleosides, including 1-(4'-Thio-beta-ribofuranosyl)thymine, provide a more moderate, yet significant, enhancement of binding affinity, particularly against RNA targets. This makes them a viable alternative when the extreme affinity of LNA is not required or may lead to off-target effects. The choice between these two powerful modifications will ultimately depend on the specific requirements of the intended application, balancing the need for high affinity with other factors such as specificity and cost of synthesis.

References

Sources

Thermal melting (Tm) comparison of 4'-thio-DNA vs RNA duplexes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the thermal melting (Tm) and physicochemical properties of 4'-thio-DNA (2'-deoxy-4'-thionucleic acid) versus RNA duplexes. It is designed for researchers optimizing antisense oligonucleotides (ASOs), siRNAs, or aptamers who require precise data on stability, structure, and nuclease resistance.

Executive Summary

4'-thio-DNA is a modified nucleic acid where the furanose ring oxygen (O4') is replaced by sulfur (S4').[1] This single atom substitution forces the sugar into a C3'-endo (North) conformation, mimicking RNA.[2]

  • Thermodynamic Paradox: Despite adopting the RNA-like C3'-endo pucker, fully modified 4'-thio-DNA strands often exhibit slightly lower or equivalent thermal stability (Tm) when hybridized to RNA compared to natural DNA:RNA hybrids (~ -1.0°C per modification). This contrasts sharply with 4'-thio-RNA , which significantly increases Tm.

  • Structural Mimicry: 4'-thio-DNA:RNA duplexes adopt a distinct A-form geometry , unlike the intermediate A/B-form of natural DNA:RNA hybrids.

  • Key Advantage: The primary utility of 4'-thio-DNA lies not in Tm enhancement, but in its extreme nuclease resistance and ability to act as a potent steric blocker that does not activate RNase H.

Scientific Foundation: The Sulfur Effect

The physicochemical differences between 4'-thio-DNA and RNA stem from the electronic and steric properties of the sulfur atom in the sugar ring.

Mechanism of Conformational Locking
  • Natural DNA (2'-deoxy): Prefers C2'-endo (South) pucker, favoring B-form helices.[2]

  • Natural RNA (2'-OH): Prefers C3'-endo (North) pucker due to the electronegative 2'-OH, favoring A-form helices.[2]

  • 4'-thio-DNA: The sulfur atom is less electronegative and larger than oxygen. Through the gauche effect and steric repulsion, it forces the 2'-deoxyribose ring into the C3'-endo conformation, effectively making it a "DNA mimic of RNA."

SugarPucker DNA Natural DNA (2'-deoxy-ribose) Conf_S C2'-endo (South) B-Form Helix Preference DNA->Conf_S Native State RNA Natural RNA (Ribose) Conf_N C3'-endo (North) A-Form Helix Preference RNA->Conf_N 2'-OH Influence ThioDNA 4'-thio-DNA (2'-deoxy-4'-thioribose) ThioDNA->Conf_N Sulfur Gauche Effect

Figure 1: Conformational preferences of nucleic acid backbones. 4'-thio-DNA mimics the RNA C3'-endo pucker despite lacking the 2'-OH group.[2][3][4][5][6][7]

Thermodynamic Comparison Data

The following table synthesizes Tm data for fully modified and chimeric oligonucleotides. Note the distinction between 4'-thio-DNA (deoxy) and 4'-thio-RNA (ribo).

Duplex Type (Strand A : Strand B)Tm Change (vs. Control)Stability TrendStructural FormRNase H Activation
DNA : RNA (Control)Reference (0°C)BaselineIntermediate (A/B)Yes
RNA : RNA +10°C to +15°CHigh StabilityA-FormNo
4'-thio-DNA : RNA -0.5°C to -1.0°C per mod Slight Destabilization A-Form No (Steric Blocker)
4'-thio-RNA : RNA +1.0°C to +2.0°C per modEnhanced StabilityA-FormNo
4'-thio-DNA : DNA -1.0°C to -1.5°C per modDestabilizationB-Form (Distorted)N/A

Critical Insight: Unlike LNA (Locked Nucleic Acid) or 2'-OMe which increase Tm, 4'-thio-DNA does not stabilize the duplex thermodynamically. Its value is in biological stability (nuclease resistance), not thermal stability.

Why is 4'-thio-DNA slightly destabilizing?

Although 4'-thio-DNA adopts the correct C3'-endo pucker for RNA binding, the larger atomic radius of sulfur (1.84 Å vs 1.40 Å for oxygen) introduces subtle steric clashes and bond angle distortions in the phosphodiester backbone. This entropic penalty slightly outweighs the enthalpic benefit of pre-organization.

Experimental Protocol: Measuring Tm

To validate these properties in your own system, follow this self-validating UV melting protocol.

Materials
  • Buffer: 10 mM Sodium Phosphate (Na₂HPO₄), 100 mM NaCl, pH 7.[8][9]0. (Avoid cacodylate if possible due to toxicity, though historically used).

  • Oligonucleotides: 1.0 µM final concentration of each strand (1:1 molar ratio).

  • Instrumentation: UV-Vis Spectrophotometer with Peltier temperature controller (e.g., Beckman, Cary).

Workflow
  • Preparation: Dilute oligonucleotides in buffer to 1.0 µM.

  • Degassing: Degas samples for 5 mins to prevent bubble formation at high temperatures.

  • Annealing: Heat to 90°C for 5 minutes, then cool slowly (-1°C/min) to 20°C to ensure thermodynamic equilibrium.

  • Melting Ramp:

    • Wavelength: Monitor Absorbance at 260 nm .[8]

    • Range: 20°C to 90°C.

    • Rate: 0.5°C or 1.0°C per minute .

  • Data Analysis:

    • Calculate the first derivative (dA/dT).

    • The peak of the first derivative is the Tm .

    • Validation: Hysteresis check—measure the cooling curve. If Tm(heating) ≈ Tm(cooling) within ±1°C, the transition is at equilibrium.

TmProtocol Step1 Mix Strands (1:1) Buffer: 10mM NaPi, 100mM NaCl Step2 Anneal: 90°C → 20°C (Slow Cool) Step1->Step2 Step3 Ramp Heat: 20°C → 90°C Rate: 0.5°C/min Step2->Step3 Step4 Monitor A260 Calculate 1st Derivative Step3->Step4

Figure 2: Standardized UV melting workflow for comparative Tm analysis.

Applications & Strategic Positioning

When to choose 4'-thio-DNA over other modifications (LNA, 2'-OMe, PS):

  • SiRNA Overhangs: 4'-thio-DNA is excellent for 3'-overhangs in siRNA. It protects against exonucleases without affecting the thermodynamic asymmetry required for RISC loading.

  • Aptamers: The A-form structure allows 4'-thio-DNA to bind targets that naturally recognize RNA, but with DNA-like chemical stability.

  • Steric Blockers: Use for splice modulation or inhibiting translation initiation. Do not use 4'-thio-DNA if you require RNase H recruitment (use a Gapmer design with a central natural DNA window).

References
  • Hoshika, S., et al. (2005). "Synthesis and physical and physiological properties of 4'-thioRNA: application to post-modification of RNA aptamer toward NF-κB." Nucleic Acids Research, 33(3), 821-830. Link

  • Hoshika, S., et al. (2004). "Synthesis and properties of 4'-thioDNA: unexpected RNA-like behavior of 4'-thio-DNA duplexes." Nucleic Acids Research, 32(13), 3815-3825. Link

  • Haeusler, G., et al. (2006). "Syntheses of 4'-thioribonucleosides and thermodynamic stability and crystal structure of RNA oligomers with incorporated 4'-thiocytidines." Nucleic Acids Research, 34(8), 2219-2229. Link

  • Watts, J. K., & Damha, M. J. (2008). "Structure-activity relationships of antisense oligonucleotides: structural and stereochemical implications." Drug Discovery Today, 13(19-20), 842-855. Link

Sources

A Senior Application Scientist's Guide to the Bioavailability Validation of 1-(4'-Thio-beta-ribofuranosyl)thymine in Serum

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of a Modified Nucleoside

In the landscape of antiviral and oncological therapeutics, nucleoside analogs represent a cornerstone of treatment.[1][2] These molecules function by mimicking natural nucleosides, thereby integrating into and disrupting the replication of viral or cancerous genetic material.[1] 1-(4'-Thio-beta-ribofuranosyl)thymine, hereafter referred to as 4'-thiothymidine, is a synthetic thymidine analog characterized by the substitution of the furanose ring's 4'-oxygen with a sulfur atom.[3][4] This seemingly subtle modification has profound implications, offering enhanced stability against enzymatic degradation—a common pitfall for many first-generation nucleoside drugs—and thus holding significant promise for improved therapeutic profiles.[5][6][7]

However, for any orally administered drug candidate, therapeutic potential is inextricably linked to its bioavailability—the fraction of the administered dose that reaches systemic circulation unchanged. A high oral bioavailability is critical for ensuring consistent therapeutic exposure, patient compliance, and clinical efficacy. This guide provides a comprehensive, in-depth framework for the rigorous validation of 4'-thiothymidine's bioavailability in serum. We will dissect the causality behind experimental choices, present self-validating protocols, and ground our methodology in authoritative regulatory standards to ensure the generation of trustworthy and submission-ready data.

cluster_0 Bioavailability Validation Workflow for 4'-thiothymidine invitro Step 1: In Vitro Permeability (Caco-2 Assay) invivo Step 2: In Vivo Pharmacokinetics (Animal Model) invitro->invivo Predicts Absorption data Step 3: Data Integration & Analysis (Calculate Bioavailability) invivo->data Generates PK Data bioanalytical Core Requirement: Bioanalytical Method Validation (LC-MS/MS) bioanalytical->invitro Quantifies Compound bioanalytical->invivo Quantifies Compound

Caption: High-level overview of the bioavailability validation process.

Part 1: Foundational Assessment — In Vitro Intestinal Permeability

Expertise & Causality: Before committing to costly and complex animal studies, we must first establish a foundational understanding of the compound's ability to cross the intestinal barrier. The Caco-2 permeability assay is the industry-accepted gold standard for this purpose.[8][9] Derived from a human colon adenocarcinoma cell line, Caco-2 cells, when cultured on semi-permeable supports, differentiate to form a polarized monolayer that structurally and functionally mimics the absorptive epithelium of the human small intestine, complete with tight junctions and active transport proteins.[10][11] This model allows us to distinguish between passive diffusion and active transport, including efflux, which is a common mechanism of poor drug absorption.[12]

Experimental Protocol: Caco-2 Bidirectional Permeability Assay
  • Cell Culture: Caco-2 cells (ATCC HTB-37) are seeded onto Transwell™ inserts (e.g., 24-well format) and cultured for 18-22 days to allow for full differentiation and monolayer formation.[11]

  • Monolayer Integrity Verification: The integrity of each cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with TEER values within a pre-defined acceptable range proceed to the transport study.

  • Transport Study (Apical to Basolateral - A→B):

    • The culture medium is removed from both the apical (donor) and basolateral (receiver) compartments.

    • The apical side is treated with a transport buffer containing 4'-thiothymidine at a known concentration (e.g., 10 µM). The basolateral side receives fresh transport buffer.

    • The plate is incubated for a set period (e.g., 2 hours) at 37°C with gentle shaking.

    • At the end of the incubation, samples are collected from both compartments for analysis.

  • Transport Study (Basolateral to Apical - B→A):

    • To assess active efflux, the experiment is repeated in the reverse direction. The basolateral (donor) compartment receives the 4'-thiothymidine solution, and the apical (receiver) compartment receives fresh buffer.

  • Inhibitor Co-incubation (Optional but Recommended): To identify specific efflux transporters like P-glycoprotein (P-gp), the A→B and B→A experiments can be repeated in the presence of a known inhibitor, such as verapamil.[11][12]

  • Sample Analysis: The concentration of 4'-thiothymidine in all collected samples is quantified using a validated LC-MS/MS method (see Part 3).

Data Interpretation and Self-Validation

The primary outputs are the apparent permeability coefficient (Papp) and the efflux ratio (ER).

  • Apparent Permeability (Papp): This value, calculated in cm/s, quantifies the rate of drug passage across the monolayer.

    • Papp (A→B) < 1 x 10-6 cm/s: Low permeability

    • 1 x 10-6 < Papp (A→B) < 10 x 10-6 cm/s: Moderate permeability

    • Papp (A→B) > 10 x 10-6 cm/s: High permeability

  • Efflux Ratio (ER): Calculated as Papp (B→A) / Papp (A→B).

    • ER > 2: Indicates that the compound is subject to active efflux.[11] A significant reduction in the ER in the presence of an inhibitor like verapamil confirms the involvement of that specific transporter.

Trustworthiness: The protocol's integrity is validated by running high (e.g., propranolol) and low (e.g., atenolol) permeability control compounds in every experiment to ensure the Caco-2 monolayer is performing as expected.

Caption: Bidirectional transport across the Caco-2 cell monolayer.

Part 2: Definitive Assessment — In Vivo Pharmacokinetic Studies

Expertise & Causality: While in vitro data provides a valuable prediction, only an in vivo study can reveal the true pharmacokinetic (PK) profile of 4'-thiothymidine in a complex biological system.[13] Animal models are indispensable for understanding the interplay of absorption, distribution, metabolism, and excretion (ADME) that collectively determine bioavailability.[14][15] By comparing the systemic exposure after oral (PO) administration to that after intravenous (IV) administration—which guarantees 100% bioavailability by definition—we can calculate the absolute oral bioavailability. Rodent models, such as Sprague-Dawley rats, are commonly used for initial PK screening due to their well-characterized physiology and cost-effectiveness.[14]

Experimental Protocol: Rat Pharmacokinetic Study
  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group) are used. Animals are fasted overnight prior to dosing to minimize variability in gastric emptying.

  • Dose Formulation: 4'-thiothymidine is formulated in a suitable vehicle (e.g., saline with 5% DMSO and 10% Solutol® HS 15) for both IV and PO administration.

  • Dosing Groups:

    • Group 1 (IV): Animals receive a single bolus dose via the tail vein (e.g., 2 mg/kg).

    • Group 2 (PO): Animals receive a single dose via oral gavage (e.g., 10 mg/kg).

  • Blood Sampling: A sparse sampling schedule is employed. Blood samples (~100-200 µL) are collected from a cannulated vessel (e.g., jugular vein) or via tail bleed into EDTA-coated tubes at pre-defined time points:

    • Pre-dose (0), and 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Sample Processing: Blood samples are immediately centrifuged (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma. The plasma is transferred to clean tubes and stored at -80°C until analysis.

  • Analysis: Plasma concentrations of 4'-thiothymidine are determined using a validated LC-MS/MS method.

Data Interpretation and Calculation
  • Pharmacokinetic Parameters: Plasma concentration vs. time data for each animal is plotted. Non-compartmental analysis is used to calculate key PK parameters:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time at which Cmax is observed.

    • AUC(0-t): The area under the plasma concentration-time curve from time 0 to the last measurable time point.

    • AUC(0-inf): The AUC extrapolated to infinity.

  • Absolute Oral Bioavailability (F%): This is the ultimate measure of oral absorption.

    • Formula: F% = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100

cluster_pk In Vivo Pharmacokinetic Workflow dose_po Oral Dosing (PO) sampling Timed Blood Sampling dose_po->sampling dose_iv Intravenous Dosing (IV) dose_iv->sampling processing Plasma Separation sampling->processing analysis LC-MS/MS Analysis processing->analysis curve Generate Concentration-Time Curve analysis->curve calc Calculate PK Parameters (AUC, Cmax, F%) curve->calc

Caption: Workflow for a typical preclinical pharmacokinetic study.

Part 3: The Cornerstone of Trust — Bioanalytical Method Validation

Authoritative Grounding: The trustworthiness of any bioavailability data rests entirely on the quality of the bioanalytical method used for quantification. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide explicit guidance on this process.[16][17] The method must be validated to prove it is accurate, precise, and reproducible for its intended purpose.[18][19] For a small molecule like 4'-thiothymidine in a complex matrix like serum or plasma, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical technique due to its superior sensitivity and selectivity.[20][21]

Protocol Outline: LC-MS/MS Method Validation in Serum
  • Sample Preparation: Develop a robust method to extract 4'-thiothymidine from plasma and remove interfering proteins. A simple protein precipitation with a solvent like acetonitrile or methanol containing an internal standard (e.g., a stable isotope-labeled version of 4'-thiothymidine) is often sufficient.[21]

  • Chromatography: Optimize HPLC conditions (column, mobile phases, gradient) to achieve a sharp, symmetrical peak for 4'-thiothymidine, well-separated from any matrix components. A C18 reversed-phase column is a common starting point.[22]

  • Mass Spectrometry: Tune the mass spectrometer to detect 4'-thiothymidine with high sensitivity. This involves optimizing parent ion and fragment ion transitions for Multiple Reaction Monitoring (MRM), which provides excellent selectivity.[23][24]

  • Formal Validation: Perform a full validation study as per ICH M10 or FDA guidelines.[17][25] This involves assessing the parameters detailed in the table below.

Data Presentation: Key Bioanalytical Validation Parameters
ParameterPurposeTypical Acceptance Criteria (per FDA/ICH Guidance[16][17])
Selectivity To ensure the method can differentiate the analyte from endogenous matrix components.No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples.
Calibration Curve To demonstrate the relationship between instrument response and known analyte concentration.At least 6-8 non-zero standards; correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision To determine the closeness of measured values to the true value and the reproducibility of the measurements.For Quality Control (QC) samples at 3-4 concentrations: Mean accuracy within ±15% of nominal (±20% at LLOQ); Precision (CV%) ≤15% (≤20% at LLOQ).
Recovery To assess the efficiency of the extraction process.The response of an extracted sample compared to an unextracted standard. Should be consistent and reproducible.
Matrix Effect To evaluate the ion suppression or enhancement caused by the biological matrix.The response of a post-extraction spiked sample compared to a neat standard. The CV of the matrix factor should be ≤15%.
Stability To ensure the analyte is stable throughout the entire process (freeze-thaw, bench-top, long-term storage).Mean concentration of stability samples should be within ±15% of nominal concentration.
LLOQ The Lower Limit of Quantification; the lowest concentration that can be measured with acceptable accuracy and precision.Analyte response should be at least 5 times the response of a blank sample; accuracy within ±20% and precision ≤20%.

Part 4: Comparative Performance Analysis

Field-Proven Insight: The true value of 4'-thiothymidine is best understood in the context of its predecessors and contemporaries. Many early thymidine analogs, while potent in vitro, failed in vivo due to rapid catabolism by enzymes like thymidine phosphorylase.[26] The 4'-thio modification is specifically designed to confer resistance to such enzymatic degradation.[27] A comparative analysis highlights this key advantage.

Comparative Data Summary: Thymidine Analogs
CompoundKey Structural FeaturePredicted Intestinal PermeabilityKey Metabolic VulnerabilityExpected Oral Bioavailability
Thymidine Natural NucleosideModerate (Active Transport)Rapid phosphorylation and catabolism by thymidine phosphorylase.Very Low
Idoxuridine (IDU) 5-iodo substitutionModerateSubject to degradation; host toxicity limits systemic use.[28]Low
3'-fluoro-3'-deoxythymidine (FLT) 3'-OH replaced with FModerateResistant to catabolism but is not incorporated into DNA.[27][29]Moderate to High
1-(4'-Thio-beta-ribofuranosyl)thymine 4'-O replaced with SModerate to HighResistant to catabolism by thymidine phosphorylase.[27]Predicted to be significantly higher than natural thymidine.

This comparison underscores the strategic advantage of 4'-thiothymidine. While FLT also achieves metabolic stability, 4'-thiothymidine's ability to be incorporated into DNA may offer a different and potentially more potent mechanism of action.[27][29] Its resistance to catabolism is the primary mechanistic reason to hypothesize superior oral bioavailability compared to natural thymidine and early analogs like IDU.

Conclusion

The validation of bioavailability for a promising drug candidate like 1-(4'-Thio-beta-ribofuranosyl)thymine is a multi-faceted process that demands scientific rigor at every stage. By systematically progressing from predictive in vitro permeability assays to definitive in vivo pharmacokinetic studies, all underpinned by a robustly validated bioanalytical method, researchers can generate a high-integrity data package. The unique 4'-thio modification of this thymidine analog provides a strong mechanistic basis for expecting enhanced metabolic stability and, consequently, favorable oral bioavailability. This comprehensive validation framework ensures that the data generated is not only scientifically sound but also trustworthy and fit for purpose in advancing this promising molecule through the drug development pipeline.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][16][19]

  • AAPS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link][25]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link][18]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][17]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Keith, M. B., et al. (2011). Antiviral Activity of 4′-thioIDU and Thymidine Analogs against Orthopoxviruses. Viruses, 3(4), 472–477. [Link][30]

  • Evotec. Caco-2 Permeability Assay. [Link][11]

  • ResearchGate. (2011). Antiviral Activity of 4′-thioIDU and Thymidine Analogs against Orthopoxviruses. [Link][31]

  • Linder, M., et al. (2020). Quantification of Plasma and Urine Thymidine and 2'-Deoxyuridine by LC-MS/MS for the Pharmacodynamic Evaluation of Erythrocyte Encapsulated Thymidine Phosphorylase in Patients with Mitochondrial Neurogastrointestinal Encephalomyopathy. Journal of Clinical Medicine, 9(3), 788. [Link][20]

  • Linder, M., et al. (2020). Quantification of Plasma and Urine Thymidine and 2'-Deoxyuridine by LC-MS/MS.... MDPI. [Link][21]

  • Bienta. Permeability Assay on Caco-2 Cells. [Link][8]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6455470, 1-(4'-Thio-beta-ribofuranosyl)thymine. [Link][3]

  • Creative Bioarray. Caco-2 permeability assay. [Link][12]

  • Polli, J. W., et al. (2010). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. Methods in Molecular Biology, 644, 137–153. [Link][9]

  • Basicmedical Key. (2017). Antiviral Agents and Resistance. [Link][28]

  • Gunic, E., et al. (2007). Syntheses of 4′-thioribonucleosides and thermodynamic stability and crystal structure of RNA oligomers with incorporated 4′SC. Nucleic Acids Research, 35(15), 5157–5167. [Link][32]

  • Pickering, M. V., et al. (1976). Synthesis of 1-(4-thio-beta-D-ribofuranosyl)-1,2,4-triazole-3-carboxamide. Journal of Medicinal Chemistry, 19(6), 841–842. [Link][33]

  • Gehrke, C. W., et al. (1979). Identification and Quantitation of Nucleosides, Bases and Other UV-absorbing Compounds in Serum.... Journal of Chromatography, 162(4), 507-520. [Link]

  • Schwartz, J. L., et al. (2015). In Vitro Analysis of Transport and Metabolism of 4'-thiothymidine in Human Tumor Cells. Nuclear Medicine and Biology, 42(5), 441–447. [Link][27]

  • Biotechfarm. Animal Pharmacokinetic Studies for Safe Treatments. [Link][14]

  • Amore, B., et al. (2010). Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings. Current Drug Discovery Technologies, 7(1), 2-13. [Link][13]

  • Guinan, M., et al. (2019). Synthesis of 1′-(4′-Thio-β-d-Ribofuranosyl) Uracil. Carbohydrate Chemistry: Proven Synthetic Methods, Volume 4. [Link][34]

  • Schwartz, J. L., et al. (2015). In Vitro Analysis of Transport and Metabolism of 4'-Thiothymidine in Human Tumor Cells. Nuclear Medicine and Biology, 42(5), 441–447. [Link][35]

  • Roy, A., et al. (2023). In Silico Pharmacokinetics, Molecular Docking and Molecular Dynamics Simulation Studies of Nucleoside Analogs for Drug Discovery- A Mini Review. Current Pharmaceutical Design, 29(1), 1-2. [Link][1]

  • ResearchGate. (2020). LC-MS/MS chromatograms of extracted plasma from patient 1.... [Link][36]

  • ResearchGate. (2010). Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties.... [Link][15]

  • Eyer, L., et al. (2022). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. International Journal of Molecular Sciences, 23(22), 14338. [Link][2]

  • Schwartz, J. L., et al. (2015). In Vitro Analysis of Transport and Metabolism of 4'-Thiothymidine in Human Tumor Cells. Nuclear Medicine and Biology, 42(5), 441–447. [Link][29]

  • Zhao, M., et al. (2017). Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. Bioorganic & Medicinal Chemistry, 25(23), 6239-6247. [Link][37]

  • ResearchGate. (2021). Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. [Link]

  • ResearchGate. (2024). 4′-Thionucleoside analogues (thNAs) and strategies used to prepare these compounds. [Link][4]

  • Study.com. Thymine | Definition, Structure & Function. [Link]

  • Study.com. Thymine | Definition, Structure & Function. [Link]

  • D'Atri, V., et al. (1993). 4'-Thio-oligo-beta-D-ribonucleotides: synthesis of beta-4'-thio-oligouridylates, nuclease resistance.... Nucleic Acids Research, 21(7), 1587–1593. [Link][5]

  • ResearchGate. (2024). A flexible and scalable synthesis of 4′-thionucleosides. [Link][6]

  • Guinan, M., et al. (2019). Synthesis of 1′-(4′-Thio-β-d-Ribofuranosyl) Uracil. University of Dundee Discovery Research Portal. [Link][38]

  • ResearchGate. Structures of thymidine and 1-(2-deoxy-β-D-ribofuranosyl)-2,4-difluorobenzenes (1a,b). [Link]

  • Lucas, C., et al. (2024). A flexible and scalable synthesis of 4′-thionucleosides. Chemical Science. [Link][7]

  • Gressner, A. M., & Arndt, T. (Eds.). (2013). Lexikon der Medizinischen Laboratoriumsdiagnostik. Springer-Verlag. [Link][23]

  • Tokareva, A. G., et al. (2024). HPLC-MS/MS method development and validation for the determination of tetradecapeptide in human plasma. Drug development & registration, 13(1), 84-95. [Link][24]

  • Bar-Ziv, R., et al. (2022). Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. Pharmaceuticals, 15(11), 1399. [Link][22]

Sources

Safety Operating Guide

Navigating the Uncharted: A Guide to the Safe Disposal of 1-(4'-Thio-beta-ribofuranosyl)thymine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug discovery and development, the synthesis and evaluation of novel compounds like 1-(4'-Thio-beta-ribofuranosyl)thymine are routine. As a thionucleoside, a class of molecules with significant therapeutic potential, it represents a key area of investigation.[1][2][3][4] However, with innovation comes the responsibility of ensuring safety, not only in the laboratory but also in the proper management of resulting waste streams. This guide provides a comprehensive framework for the safe and compliant disposal of 1-(4'-Thio-beta-ribofuranosyl)thymine, emphasizing a cautious approach in the absence of specific safety data.

Understanding the Compound: A Profile of 1-(4'-Thio-beta-ribofuranosyl)thymine

1-(4'-Thio-beta-ribofuranosyl)thymine is a synthetic nucleoside analog where the oxygen atom in the ribofuranose ring is replaced by a sulfur atom.[2][3][4] Such modifications are known to impart unique biological activities, often making these compounds candidates for antiviral or anticancer therapies.[3][5] While the toxicological properties of this specific compound have not been thoroughly investigated, its nature as a biologically active nucleoside analog necessitates that it be handled as a potentially hazardous substance.[6]

Key Considerations:

  • Biological Activity: As a nucleoside analog, it may interfere with cellular processes.

  • Lack of Specific Data: The absence of a dedicated Safety Data Sheet (SDS) requires a conservative approach to handling and disposal.

  • Chemical Family: Thionucleosides may have different reactivity and toxicity profiles compared to their oxygen-containing counterparts.[7][8]

The Disposal Protocol: A Step-by-Step Approach

The following procedures are based on established best practices for the management of laboratory chemical waste and are designed to ensure the safety of personnel and the environment.

Step 1: Personal Protective Equipment (PPE)

Before handling 1-(4'-Thio-beta-ribofuranosyl)thymine or its waste, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat should always be worn.

Step 2: Waste Segregation

Proper segregation at the point of generation is critical to prevent accidental chemical reactions and ensure compliant disposal.

  • Solid Waste:

    • Contaminated Materials: Gloves, weigh boats, pipette tips, and other disposables that have come into contact with 1-(4'-Thio-beta-ribofuranosyl)thymine should be collected in a designated, clearly labeled hazardous waste container.

    • Unused Compound: Unused or expired solid 1-(4'-Thio-beta-ribofuranosyl)thymine should be disposed of in its original container if possible, or in a new, compatible, and properly labeled container.

  • Liquid Waste:

    • Aqueous Solutions: Collect all aqueous solutions containing 1-(4'-Thio-beta-ribofuranosyl)thymine in a dedicated, leak-proof, and chemically compatible container. Do not mix with other waste streams.

    • Organic Solvent Solutions: If dissolved in an organic solvent, collect in a separate, appropriately labeled container designated for flammable or halogenated waste, depending on the solvent.

Step 3: Waste Containment and Labeling

Proper containment and labeling are mandated by regulatory bodies and are essential for safe storage and transport.

  • Containers: Use containers that are in good condition, compatible with the waste, and have a secure, tight-fitting lid.

  • Labeling: All waste containers must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "1-(4'-Thio-beta-ribofuranosyl)thymine"

    • The approximate concentration and quantity of the waste

    • The date of accumulation

    • The name of the principal investigator or laboratory contact

Step 4: Storage

Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: All liquid waste containers should be placed in secondary containment to prevent spills.

  • Incompatible Chemicals: Ensure that the waste is not stored near incompatible chemicals. While specific incompatibility data for this compound is unavailable, as a general rule, avoid storing it with strong oxidizing agents.[9]

Step 5: Disposal Request

Once the waste container is full or has reached the storage time limit set by your institution, contact your Environmental Health and Safety (EHS) department to arrange for a pickup. Provide them with all the information from the waste label.

Emergency Procedures

In the event of a spill or exposure, follow these immediate steps:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[6]

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6]

  • Inhalation: Move to fresh air.

  • Spill: For a small spill, absorb the material with an inert absorbent material and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your EHS department immediately.

In all cases of exposure, seek medical attention and provide the medical personnel with as much information as possible about the compound.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 1-(4'-Thio-beta-ribofuranosyl)thymine waste.

DisposalWorkflow cluster_generation Waste Generation cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_storage_disposal Storage and Disposal start Generate Waste (Solid or Liquid) is_solid Is the waste solid? start->is_solid solid_container Place in labeled hazardous solid waste container is_solid->solid_container Yes is_aqueous Is the solvent aqueous? is_solid->is_aqueous No storage Store in designated Satellite Accumulation Area (SAA) with secondary containment for liquids solid_container->storage aqueous_container Collect in labeled aqueous hazardous waste container is_aqueous->aqueous_container Yes organic_container Collect in labeled organic solvent waste container is_aqueous->organic_container No aqueous_container->storage organic_container->storage ehs_pickup Contact EHS for waste pickup when container is full storage->ehs_pickup

Caption: Decision workflow for the segregation and disposal of 1-(4'-Thio-beta-ribofuranosyl)thymine waste.

Summary of Disposal Procedures

Waste TypeContainerLabelingStorageDisposal
Solid Waste (contaminated labware, unused compound)Sealable, compatible container"Hazardous Waste", full chemical name, date, contactDesignated SAAEHS Pickup
Aqueous Liquid Waste Leak-proof, compatible container"Hazardous Waste", full chemical name, solvent (water), concentration, date, contactDesignated SAA in secondary containmentEHS Pickup
Organic Liquid Waste Leak-proof, compatible container for organic waste"Hazardous Waste", full chemical name, solvent name, concentration, date, contactDesignated SAA in secondary containmentEHS Pickup

Conclusion: A Culture of Safety

The responsible disposal of novel chemical compounds is a cornerstone of laboratory safety and environmental stewardship. While specific hazard data for 1-(4'-Thio-beta-ribofuranosyl)thymine may not be readily available, a conservative approach based on established principles of chemical waste management provides a robust framework for its safe handling. By adhering to these guidelines and fostering a strong culture of safety, researchers can continue their vital work while minimizing risks to themselves, their colleagues, and the environment. Always consult with your institution's Environmental Health and Safety department for specific guidance and requirements.

References

  • ResearchGate. (2000, November). Synthesis and Biological Activity of Thionucleosides.
  • ResearchGate. (n.d.). 4'-Thionucleic Acids: Chemistry, Properties, and Applications for Developing Functional Oligonucleotides.
  • PMC. (2022, August 8). A sustainable approach for the removal methods and analytical determination methods of antiviral drugs from water/wastewater.
  • PMC. (2024, November 27). A flexible and scalable synthesis of 4′-thionucleosides.
  • PMC. (n.d.). Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon.
  • MDPI. (n.d.). Cordyceps militaris Residue Extract Exhibits Potent Antiviral and Plant Growth-Promoting Effects.
  • PMC. (n.d.). Syntheses of 4′-thioribonucleosides and thermodynamic stability and crystal structure of RNA oligomers with incorporated 4.
  • Melford Laboratories Ltd. (2014, December 15).
  • Fisher Scientific. (2015, February 5).
  • CDH Fine Chemical. (n.d.).
  • PMC. (n.d.).
  • Carl ROTH. (n.d.).
  • Cayman Chemical. (2025, August 8).
  • Sigma-Aldrich. (2024, September 9).
  • Lidsen. (n.d.). Environmental and Human Health Impact of Antibiotics Waste Mismanagement: A Review.
  • PMC. (n.d.).
  • ACS Publications. (2024, November 21). Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon | The Journal of Organic Chemistry.
  • PubMed. (n.d.).
  • PubMed. (n.d.). Long-term safety of oral nucleos(t)
  • Journal of Universitas Airlangga. (n.d.).
  • ResearchGate. (n.d.). 4′-Thionucleoside analogues (thNAs)
  • PubMed. (n.d.). Nucleosides containing chemically reactive groups.
  • Oregon Health and Science University. (n.d.). Chemical synthesis of nucleoside analogues.

Sources

A Researcher's Guide to the Safe Handling of 1-(4'-Thio-beta-ribofuranosyl)thymine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel nucleoside analogs like 1-(4'-Thio-beta-ribofuranosyl)thymine holds immense promise. However, with great potential comes the profound responsibility of ensuring the utmost safety in our laboratories. This guide provides essential, experience-driven safety and logistical information for handling this thionucleoside. It is structured to offer not just procedural steps, but the scientific rationale behind them, empowering you to work confidently and safely.

I. Core Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of Personal Protective Equipment (PPE) is non-negotiable when handling 1-(4'-Thio-beta-ribofuranosyl)thymine. The following table summarizes the minimum required PPE for various laboratory operations.

OperationMinimum Required PPERationale
Handling Solids (weighing, aliquoting) - Disposable Nitrile Gloves (double-gloving recommended)- Safety Goggles- Lab Coat- Respiratory Protection (N95 or higher)Fine powders can be easily aerosolized, posing an inhalation risk. Double-gloving minimizes the risk of contamination during glove removal.
Handling Solutions (dissolving, transferring) - Disposable Nitrile Gloves- Safety Goggles- Lab CoatReduces the risk of skin and eye contact with the dissolved compound.
High-Energy Operations (e.g., sonication, vortexing) - Disposable Nitrile Gloves- Safety Goggles and Face Shield- Lab CoatThese activities can generate aerosols and splashes, necessitating enhanced face and eye protection.
Waste Disposal - Disposable Nitrile Gloves- Safety Goggles- Lab CoatProtects against accidental exposure to contaminated waste materials.
A Deep Dive into PPE Selection and Use:
  • Gloves: Disposable nitrile gloves provide a good barrier against incidental chemical contact.[1] For prolonged handling or in the event of a spill, heavier-duty gloves may be necessary. Always inspect gloves for tears or punctures before use.

  • Eye and Face Protection: Safety glasses are the minimum requirement.[1] However, when there is a splash hazard, safety goggles should be worn as they provide a seal around the eyes. A face shield worn over safety goggles offers the highest level of protection against splashes.

  • Lab Coats: A buttoned lab coat protects your skin and personal clothing from contamination.

  • Respiratory Protection: When handling the solid form of 1-(4'-Thio-beta-ribofuranosyl)thymine, a properly fitted N95 respirator or a higher level of respiratory protection should be used to prevent inhalation of fine particles.

II. Operational Workflow: From Receipt to Disposal

A structured workflow is critical to minimizing the risk of exposure and cross-contamination. The following diagram illustrates the key stages of handling 1-(4'-Thio-beta-ribofuranosyl)thymine in the laboratory.

cluster_receiving Receiving & Storage cluster_handling Handling & Experimentation cluster_disposal Decontamination & Disposal receiving 1. Receiving: - Verify compound identity and integrity. - Log into inventory. storage 2. Storage: - Store in a designated, labeled, and well-ventilated area. - Follow supplier's temperature recommendations. receiving->storage weighing 3. Weighing & Preparation: - Use a chemical fume hood or ventilated balance enclosure. - Don appropriate PPE. storage->weighing experiment 4. Experimentation: - Conduct all manipulations in a designated area. - Minimize aerosol generation. weighing->experiment decontamination 5. Decontamination: - Clean work surfaces with an appropriate solvent. - Decontaminate reusable equipment. experiment->decontamination disposal 6. Waste Disposal: - Segregate solid and liquid waste. - Dispose of as hazardous chemical waste according to institutional guidelines. decontamination->disposal

Caption: A logical workflow for the safe handling of 1-(4'-Thio-beta-ribofuranosyl)thymine.

III. Step-by-Step Protocols for Critical Operations

A. Weighing and Preparing Stock Solutions
  • Preparation: Before handling the compound, ensure the chemical fume hood or ventilated balance enclosure is functioning correctly. Don all required PPE: double nitrile gloves, safety goggles, a lab coat, and an N95 respirator.

  • Weighing: Carefully weigh the desired amount of 1-(4'-Thio-beta-ribofuranosyl)thymine. Use anti-static weighing paper or a weighing boat to prevent dispersal of the powder.

  • Dissolving: In the fume hood, add the appropriate solvent to the solid. Gently swirl or sonicate to dissolve. Avoid vigorous shaking that could create aerosols.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, date, and your initials.

  • Cleanup: Decontaminate the balance and surrounding surfaces with a suitable solvent. Dispose of all contaminated disposables as hazardous waste.

B. Spill Management

In the event of a spill, remain calm and follow these steps:

  • Alert Others: Immediately notify colleagues in the vicinity.

  • Evacuate: If the spill is large or involves a volatile solvent, evacuate the immediate area.

  • Assess the Hazard: Determine the nature and extent of the spill.

  • Don PPE: If not already wearing it, don the appropriate PPE, including respiratory protection if the spilled material is a powder.

  • Contain and Clean:

    • For Solids: Gently cover the spill with absorbent pads. Do not dry sweep, as this can create dust. Moisten the absorbent material with a suitable solvent and carefully wipe the area.

    • For Liquids: Cover the spill with absorbent material, working from the outside in to prevent spreading.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: All materials used for cleanup must be disposed of as hazardous waste.

IV. Disposal Plan: A Commitment to Environmental and Personal Safety

Proper disposal of 1-(4'-Thio-beta-ribofuranosyl)thymine and all associated waste is a critical final step in the handling process. All waste generated should be treated as hazardous chemical waste.

cluster_waste_streams Waste Segregation cluster_disposal_path Disposal Pathway solid_waste Solid Waste (e.g., contaminated gloves, tubes, pipette tips) collection Collect in designated, labeled hazardous waste containers. solid_waste->collection liquid_waste Liquid Waste (e.g., unused solutions, solvent rinses) liquid_waste->collection sharps_waste Sharps Waste (e.g., contaminated needles, scalpels) sharps_waste->collection storage Store in a secure, designated waste accumulation area. collection->storage pickup Arrange for pickup by the institution's Environmental Health & Safety (EH&S) department. storage->pickup

Caption: A clear disposal plan for all waste streams.

Key Disposal Principles:

  • Segregation: Keep solid, liquid, and sharps waste separate in appropriately labeled containers.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Institutional Guidelines: Adhere strictly to your institution's policies for hazardous waste disposal.[1] Contact your Environmental Health and Safety (EH&S) department for specific guidance.

  • Recombinant/Synthetic Nucleic Acids: If this compound is used in work involving recombinant or synthetic nucleic acids, additional disposal protocols may apply as outlined by the National Institutes of Health (NIH) Guidelines.[2][3]

V. Conclusion: Fostering a Culture of Safety

The responsible handling of novel compounds like 1-(4'-Thio-beta-ribofuranosyl)thymine is paramount to both personal safety and the integrity of our research. By understanding the potential hazards and diligently following these operational and disposal plans, we can continue to push the boundaries of science while maintaining a safe and secure laboratory environment. This guide serves as a living document; as more information about the specific toxicological profile of this compound becomes available, these procedures should be reviewed and updated accordingly.

VI. References

  • Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (2025, November 21). Retrieved from [Link]

  • NIH Guidelines for Research Involving Recombinant or Synthetic Nucleic Acid Molecules (NIH Guidelines): What You Should Know. (2023, August). Vanderbilt University. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.